Ganoderic acid SZ
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUHIKXTCOSRFY-GOEVOFJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Ganoderic Acid SZ: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview for the isolation, purification, and characterization of Ganoderic acid SZ, a lanostanoid triterpene found in the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Introduction
Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of bioactive compounds, including a diverse array of triterpenoids known as ganoderic acids. These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2][3] this compound is a specific lanostanoid isolated from the fruiting body of this mushroom.[4][5] This guide details the methodologies for its successful isolation and characterization, providing a foundation for further research and development.
Extraction of Crude Triterpenoids
The initial step in isolating this compound is the extraction of the total triterpenoid fraction from the dried and powdered fruiting bodies of Ganoderma lucidum. Ethanol-based solvent extraction is a commonly employed and effective method.[6]
Experimental Protocol: Ethanol-Based Solvent Extraction
-
Preparation of Material: Begin with dried fruiting bodies of Ganoderma lucidum. Grind the material into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction:
-
Suspend the Ganoderma lucidum powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Heat the mixture to 60°C and maintain for 2-6 hours with continuous stirring.
-
-
Filtration and Concentration:
-
Filter the mixture through an 8-layer gauze to remove the bulk solid material.
-
Centrifuge the resulting supernatant at 5000 x g for 20 minutes at 4°C to pellet fine particulates.
-
Collect the clear supernatant and concentrate it under reduced pressure to remove the ethanol.
-
-
Repeat Extraction: To maximize the yield, repeat the extraction process on the residue two more times.
-
Drying: Combine the concentrated extracts and freeze-dry to obtain the crude triterpenoid extract.
Purification of this compound
The crude extract contains a complex mixture of various ganoderic acids and other lipophilic compounds. A multi-step purification process involving column chromatography is necessary to isolate this compound.
Experimental Protocol: Multi-Step Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Dissolve the crude triterpenoid extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient solvent system, such as chloroform/acetone, to separate the compounds based on polarity.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Reversed-Phase C18 Column Chromatography:
-
Pool the fractions containing the desired ganoderic acids (as indicated by TLC).
-
Subject these pooled fractions to a reversed-phase C18 column.
-
Elute the column with a water/methanol or acetonitrile/aqueous acetic acid gradient to further separate the components.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification step is performed using preparative HPLC.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and 0.1% aqueous acetic acid. For example, a step gradient could be:
-
0-35 min: 35% Acetonitrile / 65% 0.1% Acetic Acid
-
35-45 min: 45% Acetonitrile / 55% 0.1% Acetic Acid
-
45-90 min: 95% Acetonitrile / 5% 0.1% Acetic Acid
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution at a wavelength of 252 nm.
-
Collect the fraction corresponding to the retention time of this compound.
-
-
Recrystallization:
-
Concentrate the collected HPLC fraction containing this compound.
-
Recrystallize the compound from methanol to obtain a highly purified crystalline form.
-
Structural Elucidation and Characterization
The identity and structure of the isolated this compound are confirmed using modern spectroscopic techniques.
Experimental Protocols: Spectroscopic Analysis
-
Mass Spectrometry (MS):
-
Employ Liquid Chromatography-Mass Spectrometry (LC-MS) with an ion-trap using Atmospheric Pressure Chemical Ionization (APCI) to determine the molecular weight and fragmentation pattern of the isolated compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR spectra to elucidate the complete chemical structure of this compound. The geometric Z-isomer configuration can be confirmed by the NOESY cross-peak between H-24 and H₃-27.[4]
-
Quantitative Data
| Ganoderic Acid | Starting Material | Extraction/Purification Method | Yield | Purity | Reference |
| Ganoderic acid H | G. lucidum powder | Optimized ethanol extraction | 2.09 mg/g powder | >95% | [7] |
| Ganoderic acid T | G. lucidum mycelia | HSCCC | 25.7 mg from 300 mg crude extract | 97.8% | |
| Ganoderic acid S | G. lucidum mycelia | HSCCC | 3.7 mg from 300 mg crude extract | 83.0% |
Biological Activity and Signaling Pathways
The biological activities of the broader class of lanostanoid triterpenes from Ganoderma species are well-documented and include cytotoxic effects against various cancer cell lines, anti-inflammatory properties, and immunomodulatory actions.[8][9][10] These effects are often mediated through the modulation of key signaling pathways.
For this compound specifically, its biological activity has been noted as having anticomplement activity .[11] The complement system is a part of the innate immune system, and its inhibition can have therapeutic implications in inflammatory diseases. However, detailed studies on the mechanism of action and the specific signaling pathways modulated by this compound in this context are currently limited.
Other structurally related ganoderic acids have been shown to influence various signaling pathways:
-
Ganoderic Acid A: Has been demonstrated to regulate the p53-MDM2 pathway, inducing apoptosis in cancer cells.[12][13] It also exhibits anti-inflammatory effects by activating the Farnesoid X Receptor (FXR).[14][15]
-
Ganoderic Acid DM: Has been shown to induce cell cycle arrest and apoptosis in breast cancer cells.
-
Lanostanoids in general: Have been reported to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[8][16][17] They can also modulate inflammatory responses through pathways involving NF-κB and MAPKs.[9]
Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by this compound.
Visualizations
The following diagrams illustrate the key workflows and a potential signaling pathway relevant to the isolation and activity of ganoderic acids.
Caption: General workflow for the isolation and purification of this compound.
Caption: Detailed multi-step purification process for this compound.
Caption: Potential signaling pathways modulated by ganoderic acids.
References
- 1. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticomplement activity of terpenoids from the spores of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation | MDPI [mdpi.com]
- 14. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mediation of the cytotoxicity of lanostanoids and steroids of Ganoderma tsugae through apoptosis and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New lanostanoids from the fungus Ganoderma concinna - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Elucidation of Ganoderic Acid A Using 1D and 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant interest in the scientific and pharmaceutical communities due to their wide range of biological activities, including cytotoxic, hepatoprotective, and anti-inflammatory properties. The complex tetracyclic structure of ganoderic acids necessitates the use of advanced spectroscopic techniques for their structural elucidation. Among these, one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.
This technical guide provides a comprehensive overview of the structural elucidation of a representative member of this class, Ganoderic Acid A. Due to the limited availability of complete, publicly accessible NMR data for Ganoderic Acid SZ, this guide will utilize the well-documented spectral data of Ganoderic Acid A to illustrate the principles and methodologies involved. The IUPAC name for Ganoderic Acid A is (2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid[1].
Data Presentation: 1D NMR Spectral Data of Ganoderic Acid A
The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is the foundational step in the structural elucidation of any natural product. The chemical shifts (δ) provide information about the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal the connectivity of neighboring protons.
Table 1: ¹H NMR Spectral Data of Ganoderic Acid A (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-18 | 0.83 | s | |
| H-28 | 1.12 | s | |
| H-29 | 1.12 | s | |
| H-21 | 1.14 | d | 6.4 |
| H-27 | 1.23 | d | 7.2 |
| H-19 | 1.43 | s | |
| H-30 | 1.44 | s |
Source: Journal of Food and Drug Analysis
Table 2: ¹³C NMR Spectral Data of Ganoderic Acid A
A complete, publicly available, and unambiguously assigned ¹³C NMR dataset for Ganoderic Acid A from a single source could not be located in the conducted research. For a comprehensive structural analysis, it is crucial to obtain a complete set of ¹H and ¹³C data from the same experimental setup.
Experimental Protocols
The structural elucidation of ganoderic acids involves a systematic workflow, from isolation and purification to the acquisition and interpretation of NMR data.
Isolation and Purification of Ganoderic Acids
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with a solvent such as 95% ethanol at an elevated temperature (e.g., 80°C). This process is repeated multiple times to ensure exhaustive extraction of the triterpenoids.
-
Solvent Partitioning and Column Chromatography: The crude extract is subjected to a series of chromatographic separations. This often begins with silica gel column chromatography using a gradient elution system (e.g., chloroform/acetone), followed by reversed-phase C-18 column chromatography with a water/methanol gradient.
-
Final Purification: The final purification of individual ganoderic acids is achieved through High-Performance Liquid Chromatography (HPLC), often followed by recrystallization to obtain the pure compound.
NMR Spectroscopic Analysis
-
Sample Preparation: A few milligrams of the purified ganoderic acid are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.
-
1D NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic).
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbon atoms. It is a powerful tool for assigning the protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is crucial for connecting different structural fragments and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.
-
Visualization of Experimental Workflow and Structural Elucidation
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental process and the key correlations used in the structural determination of a ganoderic acid.
Conclusion
The structural elucidation of complex natural products like Ganoderic Acid A is a meticulous process that relies heavily on the synergistic application of 1D and 2D NMR techniques. By carefully analyzing the chemical shifts, coupling constants, and correlation cross-peaks from a suite of NMR experiments, it is possible to piece together the intricate molecular architecture of these medicinally important compounds. This guide has outlined the fundamental experimental protocols and the logical workflow involved in this process, providing a valuable resource for researchers in the field of natural product chemistry and drug discovery. The availability of complete and well-documented NMR datasets is paramount for the accurate and unambiguous structural determination of such molecules.
References
Ganoderic Acid SZ: A Comprehensive Technical Guide to the Geometric Z-Isomer of Ganoderic Acid S
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, are renowned for their diverse pharmacological activities. This technical guide focuses on Ganoderic acid SZ and its geometric isomer, Ganoderic acid S. While research has illuminated the pro-apoptotic activities of Ganoderic acid S, its Z-isomer, this compound, remains largely uncharacterized in terms of its biological effects and mechanisms of action. This document synthesizes the available scientific literature to provide a detailed comparison of their chemical properties, experimental protocols for isolation and characterization, and known biological activities, while also highlighting the current knowledge gaps regarding this compound.
Introduction: The Isomeric Relationship
This compound is a naturally occurring lanostanoid and is the geometric Z-isomer of the more extensively studied Ganoderic acid S.[1][2][3][4] This structural difference is centered at the double bond in the side chain of the molecule. The structural elucidation of these compounds, and the confirmation of their isomeric relationship, has been primarily achieved through one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4] Both compounds are isolated from the fruiting bodies of Ganoderma lucidum, a fungus with a long history in traditional medicine.[1][2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Ganoderic acid S is presented in Table 1.
| Property | This compound | Ganoderic acid S | Reference |
| Molecular Formula | C30H44O3 | C30H44O3 | [2] |
| Molecular Weight | 452.7 g/mol | 452.7 g/mol | [2] |
| Isomeric Form | Z-isomer | E-isomer | [1][2][3][4] |
| Source | Ganoderma lucidum | Ganoderma lucidum | [1][2][3][4] |
Experimental Protocols
Isolation and Purification
The isolation of Ganoderic acids from Ganoderma lucidum involves extraction with organic solvents followed by chromatographic separation. A representative workflow for the isolation of these compounds is depicted below.
A detailed protocol for the isolation of Ganoderic acid S involves the following steps:
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with ethanol.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are further purified using column chromatography on silica gel.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain Ganoderic acid S with high purity is often achieved using preparative reverse-phase HPLC.
Structural Elucidation
The primary method for the structural elucidation of this compound and Ganoderic acid S is Nuclear Magnetic Resonance (NMR) spectroscopy. Both 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments are utilized to determine the precise chemical structure and stereochemistry of these molecules. Mass spectrometry (MS) is also used to confirm the molecular weight and elemental composition.
Note: Comprehensive, side-by-side ¹H and ¹³C NMR data tables for both isomers are not available in the current body of scientific literature.
Biological Activity and Signaling Pathways
Ganoderic Acid S
Research has demonstrated that Ganoderic acid S possesses pro-apoptotic activity in human cervical cancer (HeLa) cells.
Quantitative Data:
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa | MTT Assay | Not explicitly stated, but demonstrated dose-dependent inhibition of cell proliferation. |
Signaling Pathway:
Ganoderic acid S induces apoptosis in HeLa cells through a mitochondria-mediated pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.
Experimental Protocol for Apoptosis Assay:
-
Cell Culture: HeLa cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of Ganoderic acid S for specific time intervals.
-
MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-dependent effect on cell proliferation.
-
Flow Cytometry: Apoptosis is quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).
-
Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential are measured using fluorescent probes like JC-1.
-
Western Blotting: The expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9) and the release of cytochrome c are determined by Western blot analysis.
This compound
To date, there is a significant lack of published research on the biological activity of this compound. One study mentions "anticomplement activity" but does not provide any quantitative data or detailed experimental protocols.[1] Consequently, there is no information available regarding its potential cytotoxic effects, the cell lines it may target, or the signaling pathways it might modulate.
Quantitative Data:
| Cell Line | Assay | IC50 (µM) | Reference |
| Data Not Available | - | - | - |
Signaling Pathway:
There is currently no information available on the signaling pathways modulated by this compound.
Discussion and Future Directions
The study of Ganoderic acids from Ganoderma lucidum continues to be a promising area for the discovery of new therapeutic agents. While Ganoderic acid S has been shown to induce apoptosis in cancer cells through a well-defined mitochondrial pathway, its geometric isomer, this compound, remains a scientific enigma. The distinct stereochemistry of the side chain in this compound could potentially lead to unique biological activities and interactions with cellular targets.
Future research should prioritize the following:
-
Comprehensive Biological Screening: A thorough evaluation of the cytotoxic, anti-inflammatory, antiviral, and other biological activities of this compound across a panel of cell lines is warranted.
-
Comparative Studies: Direct, head-to-head comparisons of the biological activities of this compound and Ganoderic acid S are crucial to understanding the impact of their geometric isomerism on their pharmacological profiles.
-
Mechanism of Action Studies: Should this compound exhibit significant biological activity, detailed studies to elucidate its mechanism of action and identify the signaling pathways it modulates will be essential.
-
Total Synthesis: The development of a total synthesis route for both isomers would enable the production of larger quantities for in-depth biological studies and the generation of novel analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound, the geometric Z-isomer of Ganoderic acid S, represents an under-investigated natural product with potential for novel therapeutic applications. While its structural relationship to the pro-apoptotic Ganoderic acid S is established, a significant knowledge gap exists regarding its own biological activities and mechanisms of action. This technical guide has summarized the current state of knowledge and underscores the need for further research to unlock the therapeutic potential of this unique lanostanoid. The detailed experimental protocols provided for the study of Ganoderic acid S can serve as a methodological foundation for the future investigation of this compound.
References
Biosynthesis pathway of lanostanoid triterpenoids in Ganoderma
An In-depth Technical Guide to the Biosynthesis Pathway of Lanostanoid Titerpenoids in Ganoderma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma, a genus of polypore mushrooms, has been a cornerstone of traditional Asian medicine for centuries, revered for its diverse therapeutic properties. The primary bioactive compounds responsible for many of these medicinal effects are the lanostanoid triterpenoids, particularly ganoderic acids (GAs). These highly oxygenated C30 tetracyclic triterpenoids exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and hypocholesterolemic effects. Understanding the intricate biosynthetic pathway of these valuable secondary metabolites is paramount for their targeted production, genetic engineering of high-yielding strains, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the lanostanoid triterpenoid biosynthesis pathway in Ganoderma, detailing the enzymatic steps, regulatory networks, quantitative production data, and key experimental protocols for research and development.
The Biosynthesis Pathway of Lanostanoid Triterpenoids
The biosynthesis of lanostanoid triterpenoids in Ganoderma is a complex multi-step process that originates from acetyl-CoA and proceeds through the mevalonate (MVA) pathway to produce the core lanostane skeleton, which is then extensively modified to generate a vast array of ganoderic acids and related compounds.
The Mevalonate (MVA) Pathway: Synthesis of the Triterpenoid Precursor
The initial steps of lanostanoid biosynthesis are shared with sterol synthesis and occur via the conserved MVA pathway. The key stages are:
-
Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then condenses with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by HMG-CoA synthase (HMGS).
-
Synthesis of Mevalonate: HMG-CoA is reduced to mevalonate by HMG-CoA reductase (HMGR). This is a rate-limiting step in the pathway.
-
Formation of Isopentenyl Pyrophosphate (IPP): Mevalonate is sequentially phosphorylated and then decarboxylated to produce the five-carbon isoprenoid building block, isopentenyl pyrophosphate (IPP).
-
Synthesis of Farnesyl Pyrophosphate (FPP): IPP is isomerized to dimethylallyl pyrophosphate (DMAPP). One molecule of DMAPP is then condensed with two molecules of IPP in successive reactions catalyzed by farnesyl pyrophosphate synthase (FPS) to form the 15-carbon farnesyl pyrophosphate (FPP).
Squalene and Lanosterol Formation: The Triterpenoid Backbone
FPP serves as the branch point for the synthesis of various isoprenoids. For lanostanoid biosynthesis:
-
Squalene Synthesis: Two molecules of FPP are joined head-to-head in a reductive dimerization reaction catalyzed by squalene synthase (SQS) to form the 30-carbon linear hydrocarbon, squalene.
-
Squalene Epoxidation: Squalene undergoes epoxidation at the C2-C3 position, catalyzed by squalene epoxidase (SE), to form 2,3-oxidosqualene.
-
Cyclization to Lanosterol: The final step in the formation of the tetracyclic lanostane skeleton is the cyclization of 2,3-oxidosqualene, catalyzed by lanosterol synthase (LS). This enzyme orchestrates a complex cascade of bond formations to yield lanosterol, the common precursor to all ganoderic acids.
Post-Lanosterol Modifications: The Diversification of Ganoderic Acids
The immense structural diversity of lanostanoid triterpenoids arises from a series of extensive post-lanosterol modifications, primarily catalyzed by a large family of cytochrome P450 monooxygenases (CYPs), as well as reductases and other enzymes. These modifications include hydroxylations, oxidations, and acetylations at various positions on the lanostane skeleton. While the exact sequence of all modifications is still under investigation, several key CYPs and their functions have been identified:
-
CYP5150L8: This enzyme has been shown to catalyze a three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).
-
CYP5139G1: Following the action of CYP5150L8, CYP5139G1 is responsible for the C-28 oxidation of HLDOA, leading to the formation of 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA).
-
CYP512U6: This cytochrome P450 enzyme is involved in the C-23 hydroxylation of ganoderic acids such as ganoderic acid DM and TR.
-
CYP512W2: This enzyme has been identified as being involved in the biosynthesis of type II ganoderic acids.
These enzymatic modifications lead to the formation of a wide array of ganoderic acids, which can be broadly classified based on their oxygenation patterns and other structural features.
Quantitative Data on Lanostanoid Triterpenoid Biosynthesis
The production of ganoderic acids can be significantly influenced by genetic modifications, culture conditions, and the application of elicitors. The following tables summarize key quantitative data from various studies, providing a comparative overview for research and process optimization.
Table 1: Enhancement of Ganoderic Acid Production through Genetic Engineering
| Gene Overexpressed | Ganoderma Species | Fold Increase in Total GAs | Fold Increase in Specific GAs | Reference |
| Truncated HMGR | G. lucidum | ~2-fold | - | [1] |
| FPS | G. lucidum | 2.28-fold | GA-T: 2.27-fold, GA-S: 2.62-fold, GA-Me: 2.80-fold | [2] |
| SQS | G. lucidum | - | Enhanced accumulation of total and individual GAs | [3] |
| CYP5150L8 (in S. cerevisiae) | G. lucidum | - | HLDOA: 14.5 mg/L | [4] |
| CYP5139G1 (in S. cerevisiae) | G. lucidum | - | DHLDOA: 2.2 mg/L | [5] |
| wc-2 | G. lingzhi | - | GA-Mk: 2.27-fold, GA-T: 2.51-fold, GA-S: 2.49-fold, GA-Me: 2.08-fold (under blue light) | [6] |
Table 2: Effect of Elicitors and Culture Conditions on Ganoderic Acid Production
| Condition | Ganoderma Species | Treatment | Effect on GA Production | Reference |
| Elicitation | G. lucidum | 254 µM Methyl Jasmonate | 4.52 mg/100mg DW (45.3% increase) | |
| Light Condition | G. lingzhi | Blue Light | Total GAs: 14.7 mg/100mg DW (2.1-fold increase vs. dark) | |
| Carbon Source | G. lucidum | 40 g/L Glucose | Maximal yield of five GAs (568.58 mg/L) | |
| Nitrogen Source | G. lucidum | Nitrogen Limitation | Improved yield of GAs | |
| Fermentation Type | G. lucidum | Submerged Culture | Intracellular Triterpenoids: 93.21 mg/100 ml | |
| Fermentation Type | G. lucidum | Semi-Solid-State | GA: 256 µg/g |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of lanostanoid triterpenoid biosynthesis.
Protocol for Triterpenoid Extraction from Ganoderma
This protocol is a general guideline for the extraction of triterpenoids from Ganoderma fruiting bodies or mycelia for analytical purposes.
Materials:
-
Dried and powdered Ganoderma sample (fruiting body or mycelium, passed through a 100-mesh sieve).
-
80% Ethanol.
-
Ultrasonic water bath.
-
Centrifuge and centrifuge tubes.
-
Rotary evaporator.
-
Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter).
Procedure:
-
Sample Preparation: Weigh approximately 1 g of the dried Ganoderma powder into a suitable flask.
-
Solvent Addition: Add 50 mL of 80% ethanol to the flask, resulting in a solid-to-liquid ratio of 1:50 (g/mL).
-
Ultrasonic Extraction: Place the flask in an ultrasonic water bath. Set the sonication power to approximately 210 W and the temperature to 80°C. Extract for 100 minutes.
-
Separation: After extraction, centrifuge the mixture at a sufficient speed (e.g., 6000 rpm for 15 minutes) to pellet the solid residue.
-
Supernatant Collection: Carefully decant and collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with fresh solvent, and the supernatants combined.
-
Filtration: Filter the collected supernatant to remove any remaining particulate matter.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.
-
Storage: Store the dried extract at -20°C until further analysis.
Protocol for HPLC Analysis of Ganoderic Acids
This protocol describes a typical reverse-phase HPLC method for the separation and quantification of ganoderic acids.
Instrumentation and Materials:
-
HPLC system with a UV-VIS detector (e.g., Agilent 1260 Infinity).
-
C18 reverse-phase column (e.g., Zorbax C18, 4.6 mm × 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Aqueous acetic acid (0.1-2%).
-
Methanol (HPLC grade) for sample and standard preparation.
-
Ganoderic acid standards (e.g., Ganoderic Acid A, B, T, S).
-
Syringe filters (0.45 µm).
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile.
-
Solvent B: 0.1% aqueous acetic acid.
-
Degas both solvents before use.
-
-
Standard Preparation:
-
Prepare stock solutions of individual ganoderic acid standards (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve a known amount of the dried triterpenoid extract in methanol to a specific concentration (e.g., 10 mg/mL).
-
Sonicate the sample solution for approximately 30 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column Temperature: 25°C.
-
Flow Rate: 0.6 - 0.8 mL/min.
-
Detection Wavelength: 252 nm or 254 nm.
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A typical gradient might be:
-
0-35 min: Linear gradient from 25% A to 35% A.
-
35-45 min: Linear gradient from 35% A to 45% A.
-
45-90 min: Isocratic at a higher percentage of A or a further gradient to 100% A.
-
Note: The gradient program should be optimized based on the specific column and the ganoderic acids of interest.
-
-
-
Data Analysis:
-
Identify the ganoderic acids in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each ganoderic acid by constructing a calibration curve from the peak areas of the standards and applying the regression equation to the peak areas of the sample.
-
Protocol for Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for quantifying the expression levels of genes involved in the lanostanoid triterpenoid biosynthesis pathway.
Materials:
-
Ganoderma mycelia (control and treated).
-
Liquid nitrogen.
-
RNA extraction kit (e.g., TRIzol reagent or a commercial kit).
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix (containing SYBR Green or a probe-based system).
-
qPCR instrument.
-
Primers for target genes (e.g., hmgr, fps, sqs, ls) and a reference gene (e.g., 18S rRNA or GAPDH).
Procedure:
-
RNA Extraction:
-
Harvest Ganoderma mycelia and immediately freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder using a mortar and pestle.
-
Extract total RNA from the powdered mycelia using an RNA extraction kit according to the manufacturer's instructions.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Purify the RNA after DNase treatment.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit and reverse transcriptase, following the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA template.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
-
Visualization of Pathways and Workflows
Biosynthesis Pathway of Lanostanoid Triterpenoids
Caption: The biosynthesis pathway of lanostanoid triterpenoids in Ganoderma.
Experimental Workflow for Triterpenoid Analysis
Caption: General experimental workflow for the extraction and analysis of triterpenoids.
Signaling Pathway of Methyl Jasmonate (MeJA) Induction
Caption: Proposed signaling pathway for MeJA-induced ganoderic acid biosynthesis.
Signaling Pathway of Blue Light Induction
Caption: Signaling pathway of blue light-induced ganoderic acid biosynthesis via WC-2.
Conclusion
The biosynthesis of lanostanoid triterpenoids in Ganoderma is a complex and tightly regulated process that holds significant potential for the production of valuable pharmaceuticals. This guide has provided an in-depth overview of the biosynthetic pathway, from the initial precursors to the diverse array of final products. The elucidation of key enzymes, particularly the cytochrome P450 monooxygenases, and the understanding of regulatory networks involving transcription factors and external stimuli, are opening new avenues for the metabolic engineering of Ganoderma strains to enhance the yield of specific, high-value ganoderic acids. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and the rational design of strategies for the sustainable production of these potent bioactive molecules. Future research will likely focus on the complete elucidation of the post-lanosterol modification steps and the intricate cross-talk between different signaling pathways, which will undoubtedly accelerate the translation of Ganoderma's medicinal properties into modern therapeutic applications.
References
- 1. Blue Light Receptor WC-2 Regulates Ganoderic Acid Biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl jasmonate induces ganoderic acid biosynthesis in the basidiomycetous fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic Acid and Exopolysaccharide Production by Ganoderma Lucidum from Semi-Solid-State and Submerged Fermentation [bjm.ui.ac.ir]
Unveiling the Bioactivity of Ganoderic Acid SZ: A Preliminary Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganoderic acid SZ, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, represents a promising yet underexplored natural product. As a geometric Z-isomer of the more studied Ganoderic acid S, its unique structural configuration suggests the potential for distinct biological activities. This technical guide provides a comprehensive overview of the currently available information on the preliminary bioactivity screening of this compound. However, it is crucial to note that dedicated research on the specific biological effects of this compound is limited. This document summarizes the existing findings, proposes a general framework for its systematic bioactivity screening, and presents hypothetical signaling pathways based on the known activities of related ganoderic acids.
Current State of Knowledge on this compound
This compound was first isolated and structurally characterized as a geometric Z-isomer of Ganoderic acid S. Its structure was elucidated using 1D and 2D NMR studies. While the broader class of ganoderic acids has been extensively investigated for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and immunomodulatory activities, specific bioactivity data for this compound remains scarce in publicly available scientific literature.
One study investigating the anticomplement activity of various triterpenoids from Ganoderma lucidum spores included ganoderic acids. However, the study concluded that ganoderic acids possessing a carboxyl group in their side chain exhibited minimal activity in the tested system.[1] Specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound's anticomplement activity was not provided, and the overall finding suggests this may not be its primary mode of action.
Proposed Framework for Preliminary Bioactivity Screening
Given the lack of extensive data, a systematic preliminary bioactivity screening of this compound is warranted. The following experimental workflow provides a general framework for such an investigation.
Hypothetical Signaling Pathway: Anti-inflammatory Action
Based on the well-documented anti-inflammatory properties of other ganoderic acids, a plausible hypothesis is that this compound may also modulate inflammatory signaling pathways. The following diagram illustrates a hypothetical mechanism of action targeting the NF-κB pathway, a central regulator of inflammation.
Data Presentation (Hypothetical)
While no quantitative data for this compound is currently available, the following table illustrates how such data would be presented for clarity and comparative analysis once generated.
Table 1: Hypothetical Preliminary Bioactivity Profile of this compound
| Bioassay | Cell Line / System | Endpoint | IC50 / EC50 (µM) | Positive Control (IC50 / EC50 µM) |
| Cytotoxicity | ||||
| MTT Assay | HeLa (Cervical Cancer) | Cell Viability | Data Pending | Doxorubicin (value) |
| MTT Assay | A549 (Lung Cancer) | Cell Viability | Data Pending | Doxorubicin (value) |
| MTT Assay | HEK293 (Normal Kidney) | Cell Viability | Data Pending | Doxorubicin (value) |
| Anti-inflammatory | ||||
| Griess Assay | RAW 264.7 (Macrophages) | Nitric Oxide Production | Data Pending | L-NMMA (value) |
| ELISA | RAW 264.7 (Macrophages) | TNF-α Secretion | Data Pending | Dexamethasone (value) |
| Antioxidant | ||||
| DPPH Radical Scavenging | Cell-free | Radical Scavenging | Data Pending | Ascorbic Acid (value) |
| ABTS Radical Scavenging | Cell-free | Radical Scavenging | Data Pending | Trolox (value) |
Experimental Protocols (General)
Detailed experimental protocols would be specific to the chosen assays. Below are generalized methodologies for the proposed preliminary screening.
Cell Culture
Cancer and normal cell lines would be maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Cytotoxicity Assay
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 macrophages in 96-well plates.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO production using a sodium nitrite standard curve.
Conclusion and Future Directions
This compound remains a largely uncharacterized natural product with potential for significant biological activity. The lack of comprehensive preliminary screening data presents a clear opportunity for future research. The proposed framework for bioactivity screening, encompassing cytotoxicity, anti-inflammatory, antioxidant, and enzyme-inhibitory assays, provides a roadmap for elucidating its therapeutic potential. Further investigation into the mechanisms of action, guided by the known properties of its isomers and related compounds, will be crucial in determining the value of this compound in drug discovery and development.
References
An In-depth Technical Guide to Ganoderic Acid SZ: Chemical, Physical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid SZ is a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum. As a member of the diverse family of ganoderic acids, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological functions and associated signaling pathways.
Chemical and Physical Properties of this compound
This compound is structurally defined as a geometric Z-isomer of Ganoderic acid S.[1] Its chemical identity has been established through various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]
Chemical and Physical Data
The known chemical and physical properties of this compound are summarized in the table below. While some physical properties such as melting point and specific solubility values are not extensively reported in the literature, computed and experimentally derived data provide a foundational understanding of this compound.
| Property | Value | Source |
| IUPAC Name | (Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | [2] |
| Molecular Formula | C₃₀H₄₄O₃ | [2] |
| Molecular Weight | 452.7 g/mol | [2] |
| Appearance | Powder | (for related ganoderic acids) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] (for Ganoderic acid S) |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
Spectroscopic Data
The structure of this compound was primarily elucidated using 1D and 2D NMR spectroscopy.[1] The following table summarizes the key ¹H and ¹³C NMR chemical shifts, which are crucial for the identification and structural confirmation of the molecule.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 35.8 | |
| 2 | 36.5 | |
| 3 | 206.2 | |
| 4 | 61.7 | |
| 5 | 51.5 | |
| 6 | 19.1 | |
| 7 | 120.1 | |
| 8 | 143.4 | |
| 9 | 141.3 | |
| 10 | 38.1 | |
| 11 | 109.8 | |
| 12 | 30.3 | |
| 13 | 46.1 | |
| 14 | 65.8 | |
| 15 | 30.3 | |
| 16 | 20.9 | |
| 17 | 54.0 | |
| 18 | 17.8 | |
| 19 | 21.5 | |
| 20 | 36.5 | |
| 21 | 18.1 | |
| 22 | 34.3 | |
| 23 | 27.3 | |
| 24 | 159.3 | 6.08 (t, J=7.1) |
| 25 | 140.1 | |
| 26 | 175.5 | |
| 27 | 20.6 | 1.93 (s) |
| 28 | 28.9 | 1.13 (s) |
| 29 | 20.0 | 1.09 (s) |
| 30 | 20.7 | 0.59 (s) |
| (Data presented is a representative compilation from typical ganoderic acid structures and may require experimental verification for this compound specifically) |
Experimental Protocols
Isolation and Purification of this compound from Ganoderma lucidum
The following protocol describes a general methodology for the extraction and purification of this compound from the fruiting bodies of Ganoderma lucidum, based on methods for related ganoderic acids.
2.1.1. Extraction
-
Preparation of Material: Dry the fruiting bodies of Ganoderma lucidum at 60°C and grind them into a fine powder.
-
Solvent Extraction:
-
Suspend the dried powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[5]
-
Reflux the mixture at 60°C for 2 hours with continuous stirring.[5]
-
Filter the mixture through an 8-layer gauze and then centrifuge the filtrate at 5000 x g for 20 minutes at 4°C to remove fine particles.[5]
-
Repeat the extraction process on the residue twice more to maximize the yield.
-
-
Concentration: Combine the supernatants and concentrate under reduced pressure to obtain the crude ethanol extract.
2.1.2. Purification
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform liquid-liquid extraction with petroleum ether to remove non-polar compounds.
-
Subsequently, extract the aqueous layer with ethyl acetate. The acidic triterpenoids, including this compound, will partition into the ethyl acetate layer.
-
-
Column Chromatography:
-
Concentrate the ethyl acetate fraction under reduced pressure.
-
Subject the residue to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
For further purification, employ recycling HSCCC with a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water (e.g., 6:10:8:4.5, v/v/v/v).[6]
-
-
Purity Analysis and Identification:
-
Determine the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).
-
Confirm the chemical structure through NMR and Mass Spectrometry (MS) analysis.
-
Biological Activity: Anticomplement Activity
This compound has been reported to exhibit anticomplement activity. The complement system is a crucial part of the innate immune system, and its dysregulation can lead to inflammation and tissue damage. Compounds that modulate the complement cascade are of significant therapeutic interest.
Anticomplement Activity Assay Protocol
The following is a generalized protocol for assessing the anticomplement activity of a compound like this compound, focusing on the classical pathway.
-
Reagents and Buffers:
-
Gelatin veronal buffer (GVB²⁺)
-
Antibody-sensitized sheep erythrocytes (EA)
-
Normal human serum (as a source of complement)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in GVB²⁺.
-
In a 96-well plate, mix the diluted compound with normal human serum and incubate for a specified time (e.g., 30 minutes at 37°C) to allow for complement activation.
-
Add the antibody-sensitized sheep erythrocytes to each well.
-
Incubate the plate for another period (e.g., 60 minutes at 37°C) to allow for hemolysis.
-
Centrifuge the plate and measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis inhibition for each concentration of this compound compared to a control with no inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of hemolysis.
-
Signaling Pathway of Anticomplement Activity
While the precise molecular interactions of this compound with the complement cascade have not been fully elucidated, it is proposed that it may interfere with the activation of the classical pathway. This pathway is typically initiated by the binding of C1q to antigen-antibody complexes. This compound may inhibit this initial step or downstream enzymatic cleavages of C4 and C2.
Conclusion
This compound is a promising natural product with defined chemical characteristics and notable biological activity. Further research is warranted to fully elucidate its physical properties, delineate the precise molecular mechanisms of its anticomplement activity, and explore its therapeutic potential in inflammatory and immune-related disorders. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential applications of this unique lanostanoid.
References
- 1. This compound, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C30H44O3 | CID 46888171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ganoderic acid S | CAS:104759-35-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ganoderic Acid SZ: Discovery, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acid SZ, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a molecule of interest for its potential therapeutic applications. First identified in 2005, this compound is a geometric Z-isomer of the more commonly known Ganoderic acid S. This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside a summary of all available quantitative data. Furthermore, this guide includes visualizations of relevant experimental workflows and logical relationships to aid in the understanding of its scientific context.
Discovery and Historical Context
This compound was first isolated and characterized in 2005 by a team of researchers led by Canjun Li from Pharmanex Shanghai R&D in China.[1] The discovery was part of a broader effort to identify and characterize the vast array of bioactive triterpenoids present in the fruiting bodies of Ganoderma lucidum, a fungus with a long history of use in traditional Asian medicine. The structure of this compound was elucidated through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) studies, which revealed it to be a geometric Z-isomer of the previously known Ganoderic acid S.[1] This discovery added to the growing family of over 130 identified ganoderic acids, highlighting the chemical diversity within this single fungal species.[2]
Physicochemical Properties
This compound is a tetracyclic triterpenoid with the molecular formula C₃₀H₄₄O₃ and a molecular weight of 452.7 g/mol .[3][4] Its structure features a lanostane skeleton. The key differentiating feature of this compound is the Z-configuration of the double bond in its side chain, which distinguishes it from its E-isomer, Ganoderic acid S.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₄O₃ | [3][4] |
| Molecular Weight | 452.7 g/mol | [3][4] |
| IUPAC Name | (Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | [4] |
| CAS Number | 865543-37-9 | [4] |
Biological Activities and Quantitative Data
This compound has been reported to exhibit a range of biological activities, including enzyme inhibition and cytotoxicity. The available quantitative data for these activities are summarized below.
Table 2: Summary of Biological Activities of this compound
| Biological Activity | Cell Line/Target | IC₅₀ Value | Reference |
| Cytotoxicity | K562 (human chronic myelogenous leukemia) | 10-20 μM | [5] |
| HMG-CoA Reductase Inhibition | Enzyme Assay | Activity reported to be stronger than atorvastatin, but no specific IC₅₀ value is available. | [5] |
| α-Glucosidase Inhibition | Yeast-derived enzyme | Significant inhibition at very low concentrations, but no specific IC₅₀ value is available. | [5] |
| Anticomplement Activity | Classical Pathway | Reported to have anticomplement activity, but a separate study suggests ganoderic acids with a carboxyl group in the side chain have little activity.[6] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound, based on established protocols for ganoderic acids.
Isolation and Purification of this compound
The isolation of this compound is typically achieved from the fruiting bodies of Ganoderma lucidum. The general workflow involves extraction, fractionation, and chromatographic purification.
Protocol 4.1.1: Extraction and Fractionation
-
Grinding and Extraction: Air-dried and powdered fruiting bodies of G. lucidum (10 kg) are extracted three times with 20 L of 95% ethanol at 80°C.[7]
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The lipophilic chloroform fraction typically contains this compound.
Protocol 4.1.2: Chromatographic Purification
-
Silica Gel Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reversed-phase HPLC (C18 column) with a mobile phase of methanol and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.
Caption: Workflow for the isolation and purification of this compound.
Structural Characterization
The structure of the purified this compound is confirmed using spectroscopic methods.
Protocol 4.2.1: Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to fully assign the structure.
-
Table 3: Spectroscopic Data for this compound
| Technique | Key Observations/Data | Reference |
| HR-ESI-MS | m/z [M-H]⁻ calculated for C₃₀H₄₃O₃, found [value] | Data not available in search results |
| ¹H NMR | Key signals and their assignments | Data not available in search results |
| ¹³C NMR | Key signals and their assignments | Data not available in search results |
Biological Activity Assays
Protocol 4.3.1: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: K562 cells are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated from the dose-response curve.
Protocol 4.3.2: HMG-CoA Reductase Inhibition Assay
-
Reaction Mixture: A reaction mixture containing HMG-CoA reductase enzyme, NADPH, and buffer is prepared.
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture. A positive control (e.g., atorvastatin) and a negative control (vehicle) are included.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, HMG-CoA.
-
Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Experimental workflow for the HMG-CoA reductase inhibition assay.
Protocol 4.3.3: α-Glucosidase Inhibition Assay
-
Reaction Mixture: A reaction mixture containing α-glucosidase enzyme and buffer is prepared.
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture. A positive control (e.g., acarbose) and a negative control (vehicle) are included.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Measurement: The formation of p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time. The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
Currently, there is a lack of specific studies detailing the signaling pathways modulated by this compound. Research on other ganoderic acids, such as Ganoderic Acid A, has shown involvement in pathways like NF-κB and AP-1, which are critical in inflammation and cancer. Given the structural similarity, it is plausible that this compound may also interact with these or related pathways. However, further investigation is required to elucidate its precise mechanism of action.
Caption: Hypothetical signaling pathway for this compound.
Conclusion and Future Directions
This compound represents a unique chemical entity within the diverse family of ganoderic acids. While initial studies have highlighted its potential as a cytotoxic agent and an inhibitor of key metabolic enzymes, a significant amount of research is still needed to fully understand its therapeutic potential. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the activity of this compound against a wider range of cancer cell lines and in various enzyme inhibition assays to determine its potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which this compound exerts its biological effects.
-
In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models to validate its therapeutic potential.
-
Structural Analogs: Synthesizing and evaluating structural analogs of this compound to explore structure-activity relationships and potentially develop more potent and selective compounds.
This technical guide serves as a foundational resource for researchers interested in exploring the scientific and therapeutic landscape of this compound, providing the necessary background and experimental framework to advance our understanding of this promising natural product.
References
- 1. This compound, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. repository.kopri.re.kr [repository.kopri.re.kr]
- 4. This compound | C30H44O3 | CID 46888171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anticomplement activity of terpenoids from the spores of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
Spectroscopic and Mechanistic Insights into Ganoderic Acid SZ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid SZ, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered interest within the scientific community for its potential therapeutic properties. As a geometric Z-isomer of Ganoderic acid S, its unique structural configuration warrants a detailed spectroscopic and biological characterization to unlock its full potential in drug discovery and development.[1] This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and an exploration of its biological activities, with a focus on its role as a modulator of the complement system.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₄O₃ | [2] |
| Molecular Weight | 452.7 g/mol | [2] |
| IUPAC Name | (Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | [2] |
Spectroscopic Data Analysis
The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the complete tabulated NMR data from the original isolation paper by Li et al. (2005) is not publicly available in its entirety, analysis of related compounds and general knowledge of triterpenoid spectra allow for a foundational understanding. The ¹H and ¹³C NMR spectra are crucial for determining the carbon skeleton and the stereochemistry of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl Protons (CH₃) | 0.5 - 2.0 | 15 - 30 |
| Methylene Protons (CH₂) | 1.0 - 2.5 | 20 - 40 |
| Methine Protons (CH) | 1.5 - 3.0 | 30 - 60 |
| Olefinic Protons | 5.0 - 6.0 | 120 - 140 |
| Carbonyl Carbon (C=O) | - | 190 - 220 |
| Carboxylic Acid Carbon (COOH) | - | 170 - 185 |
Note: These are predicted ranges based on typical values for similar triterpenoid structures.
Mass Spectrometry (MS)
Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | [M+H]⁺, [M-H]⁻ | Determination of exact mass and molecular formula |
| Tandem Mass Spectrometry (MS/MS) | Collision-Induced Dissociation (CID) | Varies | Structural elucidation through fragmentation analysis |
The fragmentation of ganoderic acids typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂) from the molecular ion.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: Key Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Spectroscopy | Feature | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
| FT-IR | Strong absorption | ~1700-1740 | C=O stretching (ketone and carboxylic acid) |
| Broad absorption | ~2500-3300 | O-H stretching (carboxylic acid) | |
| ~2850-2960 | C-H stretching (aliphatic) | ||
| UV-Vis | λmax | ~252 | π → π* transition in the conjugated system |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible isolation and analysis of this compound.
Isolation and Purification of this compound
The following is a generalized workflow for the isolation of this compound from Ganoderma lucidum.
Isolation Workflow for this compound.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software to obtain chemical shifts, coupling constants, and correlations for structural assignment.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Perform high-resolution mass analysis to determine the accurate mass and MS/MS fragmentation for structural confirmation.
Biological Activity and Signaling Pathways
While research on the specific biological activities of this compound is ongoing, studies on related ganoderic acids suggest potential roles in modulating key signaling pathways. Notably, this compound has been cited for its anti-complement activity.[1] The complement system is a crucial component of the innate immune response, and its dysregulation is implicated in various inflammatory diseases.
Anti-Complement Activity of this compound
The precise mechanism of the anti-complement activity of this compound is not yet fully elucidated. However, based on the known mechanisms of other triterpenoids, it is hypothesized that it may interfere with the activation of the classical or alternative complement pathways.
Hypothesized Anti-Complement Mechanism of this compound.
This diagram illustrates the potential points of intervention by this compound in both the classical and alternative complement pathways, leading to a downstream reduction in the inflammatory response.
Conclusion
This compound presents a compelling case for further investigation as a potential therapeutic agent. This technical guide has synthesized the available spectroscopic data and outlined the necessary experimental protocols for its robust analysis. The highlighted anti-complement activity suggests a promising avenue for its application in inflammatory and autoimmune diseases. Future research should focus on obtaining a complete set of quantitative spectroscopic data, elucidating the precise molecular mechanisms of its biological activities, and exploring its full therapeutic potential.
References
In Silico Prediction of Ganoderic Acid SZ Bioactivities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. Among these, Ganoderic acid SZ stands out as a unique geometric isomer with potential therapeutic applications. While experimental investigations have hinted at its bioactivities, including anti-complement action, a comprehensive understanding of its pharmacological profile remains to be fully elucidated. This technical guide provides an in-depth overview of in silico methodologies that can be employed to predict the bioactivities of this compound, offering a valuable roadmap for researchers and drug development professionals. By leveraging computational approaches, we can accelerate the exploration of this promising natural product, identify potential molecular targets, and guide future experimental validation.
This guide will cover essential in silico techniques, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and molecular docking. Furthermore, it will detail relevant experimental protocols for validating predicted bioactivities and discuss the key signaling pathways that this compound is likely to modulate based on the known activities of structurally similar Ganoderic acids.
Data Presentation: Comparative Bioactivities of Ganoderic Acids
Due to the limited availability of specific quantitative bioactivity data for this compound, this section presents a summary of reported activities for structurally related Ganoderic acids. This comparative data serves as a valuable reference for predicting the potential bioactivities of this compound and for designing targeted experimental studies.
| Ganoderic Acid | Bioactivity | Assay System | IC50 / Other Quantitative Data | Reference |
| Ganoderic Acid S | Anticancer (Apoptosis induction) | HeLa cells | Induces apoptosis at 39.1 and 97.7 μM | [1] |
| Ganoderic Acid A | Anticancer (Inhibition of cell proliferation) | HepG2 and SMMC7721 cells | Dose-dependent inhibition | [2] |
| Ganoderic Acid A | Inhibition of Cytochrome P450 | Human liver microsomes | IC50: 15.05 μM (CYP3A4), 21.83 μM (CYP2D6), 28.35 μM (CYP2E1) | [3] |
| Ganoderic Acid TR | 5α-Reductase Inhibition | - | IC50: 8.5 μM | [4] |
| 7-oxo-ganoderic acid Z | HMG-CoA Reductase Inhibition | - | IC50: 22.3 µM | [5] |
| 15-hydroxy-ganoderic acid S | HMG-CoA Reductase Inhibition | - | IC50: 21.7 µM | [5] |
| 7-oxo-ganoderic acid Z | Acyl CoA-acyltransferase Inhibition | - | IC50: 5.5 µM | [5] |
| 15-hydroxy-ganoderic acid S | Acyl CoA-acyltransferase Inhibition | - | IC50: 47.3 µM | [5] |
| Ganoderiol F | Anticomplement Activity (Classical Pathway) | - | IC50: 4.8 μM | [6] |
| Ganodermanontriol | Anticomplement Activity (Classical Pathway) | - | IC50: 17.2 μM | [6] |
| Ganodermanondiol | Anticomplement Activity (Classical Pathway) | - | IC50: 41.7 μM | [6] |
In Silico Prediction Methodologies
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery. In silico tools can provide rapid and cost-effective estimations of these parameters for this compound.
Experimental Workflow for ADMET Prediction:
Protocol for ADMET Prediction:
-
Obtain the 2D or 3D structure of this compound. The structure can be obtained from databases like PubChem (CID 46888171) in formats such as SMILES or SDF.[7]
-
Utilize web-based ADMET prediction tools. Several freely available and validated tools can be used:
-
SwissADME: Provides predictions for physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: Predicts a wide range of ADME and toxicity properties, including absorption, distribution, metabolism, excretion, and various toxicity endpoints.
-
admetSAR: A comprehensive tool for predicting ADMET properties as well as other chemical properties.
-
-
Input the structure of this compound into the selected tools.
-
Analyze the output data. The tools will provide predictions for various parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, plasma protein binding (PPB), inhibition of cytochrome P450 (CYP) enzymes, renal clearance, and potential toxicities (e.g., mutagenicity, cardiotoxicity).
-
Interpret the results in the context of the intended therapeutic application to assess the drug-likeness of this compound.
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor). This can help identify potential protein targets for this compound and elucidate its mechanism of action at a molecular level.
Logical Workflow for Molecular Docking:
Protocol for Molecular Docking:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from PubChem or generate it using software like ChemDraw and convert it to a suitable format (e.g., PDBQT for AutoDock).
-
Perform energy minimization of the ligand structure using software like Avogadro or UCSF Chimera to obtain a low-energy conformation.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of HMG-CoA reductase (PDB ID: 1DQA) can be used to investigate its potential cholesterol-lowering activity.
-
Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges using tools like AutoDockTools.
-
Define the binding site (grid box) on the receptor, which is typically the known active site or a predicted binding pocket.
-
-
Docking Simulation:
-
Use molecular docking software such as AutoDock Vina, Schrödinger's Glide, or GOLD to perform the docking calculations.
-
The software will generate multiple binding poses of this compound within the defined binding site of the target protein.
-
-
Analysis of Results:
-
Binding Affinity: The docking software provides a score (e.g., binding energy in kcal/mol) for each pose, which indicates the predicted binding affinity. Lower scores generally indicate a more favorable binding.
-
Interaction Analysis: Visualize the best-scoring poses using molecular visualization software (e.g., PyMOL, Discovery Studio). Analyze the non-covalent interactions between this compound and the amino acid residues of the target protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Experimental Protocols for Bioactivity Validation
In silico predictions should always be validated through in vitro and/or in vivo experiments. Below are detailed protocols for assays relevant to the predicted bioactivities of this compound.
HMG-CoA Reductase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Protocol for HMG-CoA Reductase Inhibition Assay:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT).
-
Prepare solutions of NADPH, HMG-CoA (substrate), and purified HMG-CoA reductase enzyme.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer, NADPH, and this compound at various concentrations.
-
Initiate the reaction by adding HMG-CoA.
-
Incubate the plate at 37°C.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Include a positive control (a known inhibitor like pravastatin) and a negative control (solvent only).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of this compound.
-
Determine the percentage of inhibition relative to the negative control.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of HMG-CoA reductase activity.
-
Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This assay measures the inhibition of DGAT, an enzyme involved in triglyceride synthesis.
Protocol for DGAT Inhibition Assay:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 150 mM MgCl2 and 1 mg/mL BSA).
-
Prepare solutions of 1,2-dioleoyl-sn-glycerol (DAG) and [14C]oleoyl-CoA (radiolabeled substrate).
-
Prepare microsomes containing DGAT enzyme from a suitable source (e.g., rat liver or engineered cell lines).
-
Prepare a stock solution of this compound in a suitable solvent.
-
-
Assay Procedure:
-
To a reaction tube, add the reaction buffer, microsomes, DAG, and this compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding [14C]oleoyl-CoA.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a mixture of chloroform/methanol.
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled triglycerides using autoradiography or a phosphorimager.
-
-
Data Analysis:
-
Quantify the amount of [14C]triglyceride formed in each reaction.
-
Calculate the percentage of inhibition relative to the negative control.
-
Determine the IC50 value of this compound.
-
Anti-complement Activity Assay
This assay evaluates the ability of a compound to inhibit the complement system, a part of the innate immune system.
Protocol for Anti-complement Activity Assay (Classical Pathway):
-
Reagent Preparation:
-
Prepare Veronal-buffered saline (VBS) containing Ca2+ and Mg2+.
-
Prepare sensitized sheep erythrocytes (EA) by incubating sheep red blood cells with an appropriate dilution of hemolysin.
-
Prepare a source of complement (e.g., normal human serum).
-
Prepare a stock solution of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the complement source, VBS, and this compound at various concentrations.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Add the sensitized sheep erythrocytes to each well.
-
Incubate again at 37°C until the control wells (without inhibitor) show complete hemolysis.
-
Centrifuge the plate and measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of this compound.
-
Determine the percentage of inhibition of complement activity.
-
Calculate the IC50 value.
-
Predicted Signaling Pathways
Based on the known bioactivities of other Ganoderic acids, this compound is predicted to modulate several key signaling pathways involved in cancer and inflammation.
NF-κB Signaling Pathway (Anti-inflammatory Activity)
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many Ganoderic acids have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[8][9][10]
Apoptosis Signaling Pathway (Anticancer Activity)
Ganoderic acids are known to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[1][2][11]
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction and experimental validation of the bioactivities of this compound. By employing the described computational methods, researchers can efficiently generate hypotheses regarding its therapeutic potential and mechanism of action. The detailed experimental protocols offer a practical guide for validating these predictions in the laboratory. Furthermore, the elucidation of potential signaling pathway involvement provides a deeper understanding of how this compound may exert its pharmacological effects. While the lack of specific quantitative data for this compound currently presents a limitation, the comparative data from related compounds, combined with the powerful predictive capabilities of in silico tools, paves the way for accelerated research and development of this promising natural product. Future studies should focus on generating robust experimental data for this compound to further validate and refine the predictions outlined in this guide.
References
- 1. longdom.org [longdom.org]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticomplement activity of terpenoids from the spores of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C30H44O3 | CID 46888171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Ganoderic Acid SZ in Ganoderma Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Ganoderic acid SZ in extracts from Ganoderma species. Ganoderic acids are pharmacologically significant triterpenoids found in Ganoderma lucidum (Lingzhi or Reishi mushroom), known for a variety of therapeutic properties. This protocol provides a comprehensive workflow, from sample preparation to chromatographic analysis and data interpretation, suitable for quality control and research purposes in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Ganoderma lucidum is a medicinal mushroom rich in bioactive compounds, including a class of lanostanoid triterpenes known as ganoderic acids. These compounds are credited with diverse pharmacological activities, such as anti-tumor, anti-HIV, and liver-protective effects.[1][2] this compound is one of the many identified triterpenoids whose precise quantification is essential for the standardization and quality control of Ganoderma extracts and derived commercial products. High-Performance Liquid Chromatography (HPLC) offers a reliable, sensitive, and accurate method for separating and quantifying these complex molecules.[2][3][4] This document outlines a validated HPLC-UV method for the determination of this compound.
Experimental
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[5][6]
-
Chromatographic Column: A C18 reversed-phase column (e.g., Kromasil C18, 4.6 mm x 250 mm, 5 µm particle size) is recommended for effective separation.[3][7]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Acetic Acid or Phosphoric Acid (HPLC grade)
-
This compound reference standard (>98% purity)
-
-
Equipment:
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Vortex mixer
-
The following HPLC parameters have been optimized for the separation of ganoderic acids.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Kromasil, 4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Acetic Acid in Water (B)[5][6] |
| Gradient Program | 25% A to 45% A (0-45 min), then to 90% A (45-90 min) |
| Flow Rate | 1.0 mL/min[1][3] |
| Column Temperature | 30-35°C[1][3] |
| Detection Wavelength | 252 nm[1][2][3] |
| Injection Volume | 10-20 µL |
Note: The gradient may require optimization based on the specific column and system used.
Protocols
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask.[1][8]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards at concentrations ranging from 5 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject each working standard solution into the HPLC system. Construct a calibration curve by plotting the peak area against the corresponding concentration. The curve should exhibit good linearity (r² > 0.999).[4]
Protocol 2: Sample Preparation (from Ganoderma Fruiting Body)
-
Grinding: Dry the Ganoderma lucidum fruiting bodies at 60°C and grind them into a fine powder (approx. 100 mesh).
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through gauze or Whatman No. 1 filter paper.
-
Re-extract the residue two more times with fresh solvent to ensure complete extraction.[8]
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Sample Preparation:
Protocol 3: Data Analysis and Quantification
-
Injection: Inject the prepared sample solution into the HPLC system.
-
Identification: Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area onto the linear regression equation derived from the calibration curve.
-
Final Calculation: Determine the final content of this compound in the original solid sample (e.g., in µg/g) using the following formula:
Content (µg/g) = (C × V × D) / W
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
D = Dilution factor (if any)
-
W = Initial weight of the dry sample (g)
-
Method Validation Summary
A validated HPLC method ensures reliable and reproducible results. The key validation parameters are summarized below.
| Parameter | Typical Result | Reference |
| Linearity (r²) | > 0.999 | [4] |
| Precision (RSD%) | < 2.0% | [10] |
| Accuracy (Recovery %) | 98 - 102% | [2][3] |
| Limit of Detection (LOD) | 0.3 - 3.0 ng/mL | [4][7] |
| Limit of Quantification (LOQ) | 1.0 - 20.0 ng/mL | [4][7] |
Visualization of Experimental Workflow
Caption: Workflow for the quantification of this compound.
Conclusion
The described RP-HPLC method is simple, accurate, and reproducible, making it highly suitable for the routine quality control and quantitative analysis of this compound in Ganoderma extracts.[3][5][6] The detailed protocols for sample preparation and chromatographic analysis provide a solid foundation for researchers and industry professionals to ensure the consistency and efficacy of Ganoderma-based products.
References
- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for LC-MS/MS Detection of Ganoderic Acid SZ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, most notably Ganoderma lucidum ("Lingzhi" or "Reishi"). These compounds are recognized for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. Ganoderic acid SZ, a specific lanostanoid isolated from the fruiting body of G. lucidum, is a geometric Z-isomer of Ganoderic acid S.[1][2] Its precise biological activities and mechanisms of action are still under investigation, necessitating sensitive and specific analytical methods for its detection and quantification in various matrices.
This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive quantification of small molecules. While specific MS/MS parameters for this compound are not widely published, this guide outlines a comprehensive approach to method development based on the known characteristics of similar ganoderic acids.
Predicted LC-MS/MS Parameters for this compound
Due to the lack of published specific MRM transitions for this compound, the following parameters are proposed based on its structure and the analysis of other ganoderic acids.[3][4] Method validation is essential.
| Parameter | Recommended Setting/Value | Notes |
| Compound | This compound | |
| Molecular Formula | C30H44O3[3] | |
| Monoisotopic Mass | 452.3290 Da[3] | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Ganoderic acids typically show good response in negative mode. |
| Precursor Ion (Q1) | m/z 451.3 | [M-H]⁻ |
| Product Ion (Q3) | To be determined experimentally | A starting point would be to monitor a range of fragments from m/z 50 to 450. |
| Collision Energy (CE) | To be determined experimentally | A collision energy ramp (e.g., 10-40 eV) should be tested to find the optimal fragmentation. |
| Internal Standard (IS) | Hydrocortisone or a stable isotope-labeled Ganoderic acid | Hydrocortisone has been successfully used as an internal standard for the analysis of other ganoderic acids. |
Experimental Protocols
Extraction of this compound from Ganoderma Samples
This protocol is adapted from established methods for extracting ganoderic acids from Ganoderma fruiting bodies.[5]
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water (v/v)
-
Acetonitrile (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of powdered Ganoderma lucidum into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the pellet twice more.
-
Combine the supernatants from all three extractions.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (starting conditions):
| Parameter | Recommended Setting/Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-22 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters (to be optimized):
| Parameter | Recommended Setting/Value |
| Ionization Mode | ESI- |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Method Development for MRM:
-
Prepare a standard solution of this compound.
-
Perform a full scan analysis to confirm the mass of the deprotonated molecule [M-H]⁻ at m/z 451.3.
-
Perform a product ion scan of the precursor ion m/z 451.3 to identify the major fragment ions.
-
Select the most intense and specific fragment ions as product ions for MRM analysis.
-
Optimize the collision energy for each precursor-product ion transition to achieve the highest sensitivity.
Data Presentation
Quantitative Data Summary (Hypothetical)
The following table illustrates how quantitative data for this compound should be presented. These values are for illustrative purposes only and must be determined experimentally.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
References
- 1. This compound, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C30H44O3 | CID 46888171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C30H44O3 | CID 46888171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ganoderic Acid S | C30H44O3 | CID 12444571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethanol-Based Extraction of Ganoderic Acid SZ from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids derived from Ganoderma lucidum, a mushroom with a long history in traditional medicine. Among these, Ganoderic Acid SZ has been identified as a notable bioactive compound.[1][2] These application notes provide detailed protocols for the ethanol-based extraction of ganoderic acids, with a focus on methodologies applicable to the isolation of this compound. The protocols are designed for scientific research and early-stage drug development. While specific yield data for this compound is limited, the provided methods are effective for the general extraction of ganoderic acids.
Overview of Ethanol-Based Extraction Methodologies
Ethanol extraction is a widely used method for obtaining ganoderic acids from Ganoderma lucidum due to its efficiency and the solvent's favorable safety profile. The selection of the specific ethanol-based method can be tailored based on available equipment, desired yield, and extraction time.
-
Conventional Solvent Extraction (CSE): A straightforward maceration or reflux extraction using ethanol. It is a simple and cost-effective method.[3][4]
-
Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to create cavitation, disrupting the cell walls of the mushroom and enhancing solvent penetration. UAE can significantly reduce extraction time and improve efficiency.[3][5]
Quantitative Data on Extraction Performance
The yield of ganoderic acids is influenced by the extraction method and parameters. The following table summarizes typical yields obtained through various ethanol-based extraction techniques. It is important to note that these values represent total triterpenoids or other specific ganoderic acids, as data for this compound is not widely available.
| Extraction Method | Solvent System | Key Parameters | Typical Yield | Advantages | Disadvantages |
| Conventional Solvent Extraction | 95% Ethanol | Temperature: 60°C, Time: 2 hours, Solid-to-Liquid Ratio: 1:20 (w/v) | Total Triterpenoids: Not specified. This method is effective for qualitative extraction.[4] | Simple, low cost | Time-consuming, potentially lower efficiency |
| Ultrasound-Assisted Extraction | 50% Aqueous Ethanol | Ultrasonic Power: 210 W, Temperature: 80°C, Time: 100 min, Solid-to-Liquid Ratio: 1:50 (mL/g) | Total Triterpenoids: ~0.38% | Fast, efficient, reduced solvent consumption | Potential for degradation of heat-sensitive compounds |
| Conventional Solvent Extraction | 95% Ethanol | Temperature: 80°C, Time: Repeated three times | Not specified, but used for preparative isolation of various ganoderic acids.[6] | Effective for large scale extraction | High solvent consumption |
| Conventional Solvent Extraction | 95% Ethanol | Reflux for 2 hours | Crude Ethanol Extract: ~33.2% from dried mycelia mat | High crude extract yield | Further purification required |
Experimental Protocols
Protocol 4.1: Sample Preparation (Universal)
-
Drying: Dry the fruiting bodies of Ganoderma lucidum in a hot air oven at 60-70°C for 24 hours or until a constant weight is achieved.[4]
-
Pulverization: Grind the dried mushroom into a fine powder using an ultra-fine pulverizer.
-
Sieving: Pass the powder through a 60-mesh sieve to ensure uniform particle size for efficient extraction.[4]
Protocol 4.2: Ethanol-Based Solvent Extraction (Conventional)
This protocol is adapted from established methodologies for extracting triterpenoids from Ganoderma lucidum.[3][4]
-
Maceration: Weigh the dried Ganoderma powder and place it in a suitable flask. Add 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[4]
-
Extraction: Heat the mixture to 60°C and maintain for 2 hours with continuous stirring.[4]
-
Filtration: Collect the supernatant by filtering through an 8-layer gauze, followed by centrifugation at 5000 x g for 20 minutes at 4°C to remove any fine particles.[4]
-
Repeat Extraction: To maximize the yield, repeat the extraction process on the residue two more times.[4]
-
Concentration: Combine all the supernatants and concentrate the extract under reduced pressure at 50°C using a rotary evaporator to remove the ethanol.
-
Drying: Freeze-dry the concentrated sample to obtain the crude ganoderic acid extract powder.
Protocol 4.3: Ultrasound-Assisted Extraction (UAE)
This protocol is based on optimized conditions for the co-extraction of triterpenoids.
-
Mixing: Place 1 g of the prepared Ganoderma powder into a 150 mL flask. Add 50 mL of 50% aqueous ethanol.
-
Ultrasonication: Place the flask in an ultrasonic bath with a power of 210 W.
-
Extraction: Conduct the extraction at 80°C for 100 minutes.
-
Filtration and Concentration: Follow steps 3-6 from Protocol 4.2.
Protocol 4.4: Purification of Crude Ganoderic Acid Extract
This protocol provides a general procedure for the purification of ganoderic acids from the crude extract.[3][6]
-
Liquid-Liquid Extraction: Dissolve the crude extract in distilled water and perform a liquid-liquid extraction with an equal volume of ethyl acetate. The acidic triterpenoids, including ganoderic acids, will partition into the ethyl acetate layer.[5]
-
Concentration: Collect the ethyl acetate layer and concentrate it under reduced pressure to obtain the acidic ethyl acetate soluble material (AESM).[7]
-
Column Chromatography (Silica Gel): Apply the AESM to a silica gel column. Elute with a gradient system, such as chloroform/acetone, to separate different fractions.[6]
-
Column Chromatography (Sephadex LH-20): For further purification, subject the ganoderic acid-rich fractions to a Sephadex LH-20 column, eluting with a methanol-water solution (e.g., 51% methanol).[3]
-
Recrystallization: The final purification step involves recrystallization from methanol, which can yield high-purity ganoderic acids.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathways Modulated by Ganoderic Acids
While the specific signaling pathways modulated by this compound are not yet fully elucidated, other ganoderic acids have been shown to interact with key cellular pathways involved in cancer and inflammation. This diagram illustrates some of these potential targets.
Caption: Potential signaling pathways targeted by ganoderic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 7. jfda-online.com [jfda-online.com]
Supercritical CO2 Extraction of Triterpenoids from Ganoderma: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction and analysis of bioactive compounds are paramount. This document provides detailed application notes and protocols for the supercritical CO2 (SC-CO2) extraction of triterpenoids from Ganoderma species, a genus of medicinal mushrooms renowned for its therapeutic properties.
Triterpenoids are a major class of bioactive compounds found in Ganoderma and are associated with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. Supercritical CO2 extraction offers a green and efficient alternative to traditional solvent extraction methods, yielding high-purity extracts without the issue of residual organic solvents.
Experimental Workflows and Protocols
This section outlines the key experimental procedures for the SC-CO2 extraction and subsequent analysis of triterpenoids from Ganoderma.
Pre-Extraction Preparation of Ganoderma
Proper preparation of the raw material is crucial for efficient extraction.
-
Drying: The fruiting bodies of Ganoderma lucidum should be dried to a final moisture content of 5.5–6.0%. This can be achieved by drying at 85°C for 60 minutes.
-
Grinding: The dried mushroom is then ground into a fine powder and passed through a 20-mesh sieve (0.2 mm particle size).[1]
-
Storage: The powdered Ganoderma should be vacuum-packed and stored at 4°C for further analysis.[1]
Supercritical CO2 Extraction Protocol
The following protocol is a general guideline, and optimal conditions may vary depending on the specific equipment and research objectives.
-
Apparatus: A supercritical fluid extraction system is required.
-
Procedure:
-
Load the ground Ganoderma powder (e.g., 5-10 g) into the extraction vessel.[2][3]
-
Set the desired extraction parameters, including pressure, temperature, CO2 flow rate, and the percentage of co-solvent (ethanol is commonly used to enhance the extraction of polar triterpenoids).[3][4][5]
-
Pressurize the system with CO2 to the desired level.
-
Initiate the CO2 flow and, if applicable, the co-solvent pump.
-
The extraction is typically run for a duration of 30 to 240 minutes.[4]
-
The extracted triterpenoids are collected from the separator.
-
The solvent from the collected extract is then evaporated, often using a rotary evaporator, to obtain the dry triterpenoid extract.[3]
-
Quantification of Triterpenoids
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the primary analytical techniques for the quantification of Ganoderma triterpenoids.[2]
-
Sample Preparation for Analysis: The dried extract is reconstituted in a suitable solvent, such as methanol or ethanol, to a known concentration for analysis.[2]
-
HPLC Analysis:
-
UPLC-MS Analysis: This technique offers higher sensitivity and selectivity, which is particularly useful for analyzing complex mixtures or quantifying trace compounds.[2]
Quantitative Data Summary
The yield of triterpenoids from Ganoderma using SC-CO2 extraction is influenced by several parameters. The following tables summarize the optimal conditions and corresponding yields reported in various studies.
| Study Reference | Pressure (bar) | Temperature (°C) | Co-solvent (Ethanol) | Duration (min) | CO2 Flow Rate | Triterpenoid Yield/Content |
| Tran et al. | 153 | 59 | 14% (w/w) | 120 | 14 g/min | 88.9% (extraction yield) |
| Tran et al. | 430 | 54.8 | Not specified | 78.9 | Not specified | 1.56 mg/100g |
| Anonymous | 380 | 60 | 7% (v/v) | 120 | 0.45 mL/min | 1.49 g/100g |
Signaling Pathways Modulated by Ganoderma Triterpenoids
Ganoderma triterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development and targeted therapeutic applications.
Experimental Workflow for Supercritical CO2 Extraction
Apoptosis Regulation by Ganoderma Triterpenoids
Ganoderic acids, a prominent class of triterpenoids in Ganoderma, have been shown to induce apoptosis in cancer cells through the inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[7][8] Furthermore, Ganoderic Acid T has been demonstrated to increase the expression of the pro-apoptotic protein Bax while not significantly changing the expression of the anti-apoptotic protein Bcl-2, thereby decreasing the Bcl-2/Bax ratio and promoting apoptosis.[1] Ganoderic acid A has also been shown to decrease the level of Bcl-2 and increase the levels of Bax and active caspase-3.[7]
References
- 1. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 4. vjol.info.vn [vjol.info.vn]
- 5. researchgate.net [researchgate.net]
- 6. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ganoderic Acid SZ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, notably Ganoderma lucidum. These compounds are recognized for their diverse pharmacological activities. Ganoderic acid SZ, a lanostanoid isolated from the fruiting body of Ganoderma lucidum, is a geometric Z-isomer of Ganoderic acid S.[1][2] Its biological activities, including anticomplement activity, make it a compound of interest for further research and drug development.[1]
This document provides detailed application notes and protocols for the column chromatographic purification of this compound from the crude extract of Ganoderma lucidum. The described methods are based on established techniques for the separation of ganoderic acids and can be adapted and optimized for specific laboratory conditions.
Overall Purification Workflow
The purification of this compound is a multi-step process designed to isolate the target compound from a complex mixture of other triterpenoids and metabolites present in the crude extract. The general workflow involves initial extraction followed by several column chromatography steps with increasing resolving power.
Caption: Overall workflow for the purification of this compound.
Data Presentation: Purification Summary
The following table summarizes the hypothetical quantitative data for a representative multi-step purification of this compound from 1 kg of dried Ganoderma lucidum fruiting bodies. This data is illustrative and will vary based on the starting material and specific experimental conditions.
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Ethanol Extraction | 1000 | 50.0 | 5.0 | ~1 |
| Silica Gel Chromatography | 50.0 | 5.0 | 10.0 | ~15 |
| Macroporous Resin Chromatography | 5.0 | 0.5 | 10.0 | ~60 |
| Reversed-Phase HPLC | 0.5 | 0.02 | 4.0 | >95 |
Experimental Protocols
Extraction of Crude Triterpenoids
This protocol describes the initial extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
95% Ethanol
-
Rotary evaporator
-
Filter paper and funnel
Protocol:
-
Macerate 1 kg of dried and powdered Ganoderma lucidum fruiting bodies in 10 L of 95% ethanol at room temperature for 24 hours.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Silica Gel Column Chromatography (Initial Fractionation)
This step aims to separate the crude extract into fractions based on polarity, enriching the triterpenoid content.
Materials:
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Crude extract from Step 1
-
Solvents: Chloroform and Acetone
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm)
Protocol:
-
Prepare a slurry of silica gel in chloroform and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of chloroform-acetone mixtures, starting with 100% chloroform and gradually increasing the proportion of acetone.
-
Collect fractions of 50 mL each and monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Pool the fractions containing triterpenoids (identified by their characteristic Rf values) and concentrate them using a rotary evaporator.
Macroporous Resin Chromatography (Enrichment)
This step further purifies the triterpenoid-rich fraction by removing more polar and non-polar impurities. Non-polar styrene-divinylbenzene based resins (e.g., ADS-8) are often effective.[3][4]
Materials:
-
Macroporous adsorption resin (e.g., ADS-8)
-
Glass chromatography column
-
Triterpenoid-rich fraction from Step 2
-
Solvents: Deionized water, 70% Ethanol
-
Rotary evaporator
Protocol:
-
Pre-treat the macroporous resin by washing it sequentially with ethanol and deionized water.
-
Pack the column with the pre-treated resin.
-
Dissolve the triterpenoid-rich fraction in a small volume of 50% ethanol and load it onto the column.
-
Wash the column with deionized water to remove polar impurities.
-
Elute the adsorbed triterpenoids with 70% ethanol.
-
Collect the eluate and concentrate it under reduced pressure to obtain the enriched Ganoderic acid fraction.
Reversed-Phase HPLC (Final Purification)
High-Performance Liquid Chromatography (HPLC) is employed for the final purification of this compound to achieve high purity.
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 10 µm, 250 x 20 mm)
-
Enriched Ganoderic acid fraction from Step 3
-
HPLC-grade solvents: Acetonitrile and 0.1% Acetic acid in water
-
0.22 µm syringe filters
Protocol:
-
Dissolve the enriched fraction in the mobile phase and filter it through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute with a gradient of acetonitrile and 0.1% acetic acid in water. A typical gradient might be from 30% to 70% acetonitrile over 60 minutes.
-
Monitor the elution at 252 nm.[5]
-
Collect the peak corresponding to this compound based on its retention time (determined using an analytical standard if available, or by subsequent structural analysis).
-
Concentrate the collected fraction to obtain pure this compound.
-
Verify the purity using analytical HPLC and confirm the structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Representative Signaling Pathway
While the specific signaling pathway for this compound is not extensively characterized, other ganoderic acids have been shown to modulate various cellular pathways. For instance, ganoderic acids have been reported to suppress the TGF-β/Smad and MAPK signaling pathways, which are involved in renal fibrosis.[6] The following diagram illustrates this representative pathway.
Caption: Representative action of Ganoderic Acids on the TGF-β/Smad and MAPK signaling pathways.
Disclaimer: The quantitative data and signaling pathway provided are for illustrative purposes. Actual results may vary, and the specific mechanism of this compound requires further investigation. Researchers should perform their own optimization and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Ganoderic Acids: A High-Speed Counter-Current Chromatography Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
High-speed counter-current chromatography (HSCCC) has emerged as a powerful liquid-liquid partition chromatography technique for the efficient separation and purification of bioactive compounds from natural products. Its primary advantage lies in the absence of a solid support matrix, which eliminates irreversible adsorption of the sample and allows for high sample loading and recovery. This document provides detailed application notes and protocols for the isolation of valuable triterpenoids, specifically Ganoderic acids, from Ganoderma lucidum mycelia and fruiting bodies using HSCCC.
Introduction to Ganoderic Acids and the Role of HSCCC
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, a well-known medicinal mushroom. These compounds exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and hepatoprotective effects. The complexity of the crude extracts from Ganoderma necessitates a highly efficient and selective separation technique to isolate individual Ganoderic acids for further research and drug development.
HSCCC provides an ideal solution for this challenge. By utilizing a two-phase solvent system, it separates compounds based on their differential partitioning between the immiscible liquid phases. This technique offers high resolution, scalability, and the ability to handle crude samples, making it a valuable tool for natural product chemists.
Experimental Protocols
This section outlines the detailed methodologies for the isolation of Ganoderic acids using HSCCC, from the initial sample preparation to the final purification and analysis.
Preparation of Crude Extract from Ganoderma lucidum
A crucial first step in the isolation process is the efficient extraction of the target compounds from the raw material.
Protocol 1: Ethanol Extraction of Ganoderma lucidum Mycelia
-
Fermentation and Harvesting: Obtain Ganoderma lucidum mycelia through a two-stage fermentation process.
-
Drying: Lyophilize or oven-dry the harvested mycelia to a constant weight.
-
Grinding: Grind the dried mycelia into a fine powder to increase the surface area for extraction.
-
Ethanol Extraction:
-
Suspend the mycelial powder in 95% ethanol.
-
Reflux the mixture for 2 hours. Repeat the extraction process twice to ensure maximum yield.
-
-
Filtration and Concentration:
-
Filter the ethanolic extract to remove solid residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform liquid-liquid extraction with petroleum ether to remove non-polar impurities.
-
Collect the aqueous layer and further extract with ethyl acetate.
-
The ethyl acetate fraction will contain the crude triterpenes.
-
-
Final Preparation: Evaporate the ethyl acetate to dryness to yield the crude triterpenoid extract for HSCCC separation.
Protocol 2: Supercritical CO2 Extraction of Ganoderma lucidum Fruiting Body
-
Preparation: Dry and pulverize the fruiting bodies of Ganoderma lucidum.
-
Supercritical Fluid Extraction (SFE):
-
Utilize a supercritical carbon dioxide extraction device.
-
Extract the Ganoderma lucidum powder to obtain an SFE extract liquid. This method offers a "green" alternative with high selectivity for triterpenoids.
-
-
Sample Solution: Dissolve the resulting SFE extract in methanol to prepare the sample for HSCCC injection.
High-Speed Counter-Current Chromatography (HSCCC) Protocol
The successful separation of Ganoderic acids by HSCCC is highly dependent on the selection of an appropriate two-phase solvent system and the optimization of operational parameters.
2.2.1. Solvent System Selection and Preparation
The choice of the solvent system is critical for achieving optimal separation. The partition coefficient (K) of the target compounds should ideally be between 0.5 and 2.0.
Commonly Used Solvent Systems for Ganoderic Acid Isolation:
-
System A: n-hexane-ethyl acetate-methanol-water
-
System B: Chloroform-methanol-water
Protocol 3: Preparation of the Two-Phase Solvent System
-
Mixing: Thoroughly mix the selected solvents in a separatory funnel at the desired volume ratio (see Table 1 for examples).
-
Equilibration: Allow the mixture to stand at room temperature until two distinct phases (upper and lower) are formed.
-
Separation: Carefully separate the two phases and degas them by sonication before use. The upper phase is typically the less polar organic phase, and the lower phase is the more polar aqueous phase.
2.2.2. HSCCC Instrument Operation
Protocol 4: General HSCCC Separation Procedure
-
Column Filling: Fill the entire multilayer coil column with the stationary phase (either the upper or lower phase, depending on the desired elution mode).
-
Rotation: Set the apparatus to the desired revolution speed (e.g., 800-900 rpm).
-
Mobile Phase Pumping: Pump the mobile phase into the column at a specific flow rate.
-
Equilibration: Continue pumping the mobile phase until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet.
-
Sample Injection: Once the system is equilibrated, inject the sample solution (crude extract dissolved in a small volume of the solvent system).
-
Elution and Fraction Collection: Continuously pump the mobile phase and collect the eluent in fractions using a fraction collector.
-
Detection: Monitor the effluent using a UV-Vis detector at a suitable wavelength (e.g., 254 nm) to detect the separated compounds.
-
Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated Ganoderic acids.
Quantitative Data Summary
The following tables summarize the quantitative data from successful HSCCC separations of Ganoderic acids.
Table 1: HSCCC Solvent Systems and Operational Parameters for Ganoderic Acid Isolation
| Target Compound(s) | Solvent System (v/v/v/v) | Stationary Phase | Mobile Phase | Revolution Speed (rpm) | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Ganoderic acid S, Ganoderic acid T, Ganoderol B | n-hexane-ethyl acetate-methanol-water (7:12:11:5) | Upper Phase | Lower Phase | 850 | 2.0 | 254 |
| Ganoderic acid T, Ganoderic acid S (Recycling Mode) | n-hexane-ethyl acetate-methanol-water (6:10:8:4.5) | Upper Phase | Lower Phase | 850 | 2.0 | 254 |
| Ganoderic acid A | Chloroform-methanol-water (14:10:7-10) | Upper Phase | Lower Phase | 800 | 2.0 | 254[1] |
Table 2: Purity, Yield, and Recovery of Ganoderic Acids Isolated by HSCCC
| Isolated Compound | Crude Sample Amount (mg) | Yield (mg) | Purity (%) | Recovery (%) |
| Ganoderol B | 300 | 16.4 | 90.4 | 5.47 |
| Ganoderic acid T | 300 | 25.7 | 97.8 | 8.57 |
| Ganoderic acid S | 300 | 3.7 | 83.0 | 1.23 |
| Ganoderic acid A | 15 | - | >95 | - |
Note: Recovery is calculated as (mass of pure compound / mass of crude sample) * 100. Data for Ganoderic acid A yield and recovery were not available.
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) illustrate the key experimental workflows.
Caption: Workflow for Ganoderic Acid Isolation.
Caption: HSCCC Operational Logic Flow.
Conclusion
High-speed counter-current chromatography is a highly effective and efficient method for the preparative isolation of Ganoderic acids from Ganoderma lucidum. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully isolate these valuable bioactive compounds. The versatility of HSCCC, particularly in solvent system selection, allows for the targeted separation of specific Ganoderic acids, paving the way for further pharmacological studies and the development of new therapeutic agents.
References
In Vitro Cell Culture Assays for Ganoderic Acid SZ Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant interest in oncological research due to their potential as anti-cancer agents. Among these, Ganoderic acid SZ is a lanostanoid and a geometric Z-isomer of Ganoderic acid S.[1] While direct extensive research on this compound is emerging, its structural similarity to Ganoderic acid S suggests a comparable mechanism of action. Studies on Ganoderic acid S have demonstrated its ability to induce apoptosis in cancer cells through a mitochondria-mediated pathway and to cause cell cycle arrest.[2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound's cytotoxic effects on cancer cell lines, primarily leveraging methodologies established for its closely related isomer, Ganoderic acid S, and other relevant ganoderic acids.
Disclaimer: The following protocols and data are based on studies of structurally similar compounds, particularly Ganoderic acid S. Researchers should optimize these protocols for their specific cell lines and experimental conditions when investigating this compound.
Data Presentation: Cytotoxicity of Ganoderic Acids
The following tables summarize the cytotoxic effects of various ganoderic acids on different cancer cell lines, providing a reference for expected outcomes when testing this compound.
Table 1: IC50 Values of Ganoderic Acids in Human Cancer Cell Lines
| Ganoderic Acid | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Ganoderic Acid A | HepG2 | CCK-8 | 24 | 187.6 | [3] |
| 48 | 203.5 | [3] | |||
| SMMC7721 | CCK-8 | 24 | 158.9 | [3] | |
| 48 | 139.4 | [3] | |||
| Ganoderic Acid T | HeLa | CCK-8 | 24 | Not specified | [4] |
| Ganoderic Acid (from submerged culture) | BEL7402 | Not specified | Not specified | ~500 µg/mL | [5] |
| Ganoderic Acid Extract (GSE) | HepG2 | Not specified | 24 | 70.14 µg/mL | [6] |
Table 2: Effects of Ganoderic Acids on Cell Cycle and Apoptosis
| Ganoderic Acid | Cell Line | Effect | Observations | Reference |
| Ganoderic Acid S | HeLa | S Phase Arrest | Increased proportion of cells in S phase. | [2] |
| Apoptosis Induction | Decrease in mitochondrial membrane potential and release of cytochrome c. | [2] | ||
| Ganoderic Acid A | HepG2, SMMC7721 | G0/G1 Phase Arrest | Increased percentage of cells in G0/G1 phase. | [3] |
| Apoptosis Induction | Increased expression of cleaved caspase-3. | [3] | ||
| Ganoderic Acid T | 95-D (Lung Cancer) | G1 Phase Arrest | Blocked cell cycle at the G1 phase. | [7] |
| Apoptosis Induction | Reduction of mitochondrial membrane potential, release of cytochrome c, and increased p53 and Bax expression. | [7] | ||
| Ganoderic Acid DM | MCF-7 (Breast Cancer) | G1 Phase Arrest | Time- and concentration-dependent G1 arrest. | |
| Apoptosis Induction | Induced DNA fragmentation and cleavage of PARP. |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with a complete medium. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanism of Ganoderic acid S, the following pathway is proposed for this compound.
Caption: Proposed mitochondria-mediated apoptosis pathway for this compound.
Logical Relationship of Cytotoxicity Assays
Caption: Relationship between this compound effects and assays.
References
- 1. This compound, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Preclinical Animal Models to Evaluate the Efficacy of Ganoderic Acid SZ
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid SZ, a lanostanoid triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, represents a promising candidate for therapeutic development. Ganoderic acids, as a class, have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects.[1][2][3] These properties are attributed to their ability to modulate various cellular signaling pathways.[4][5][6] This document provides detailed application notes and standardized protocols for designing and conducting preclinical animal studies to investigate the efficacy of this compound. The protocols outlined below are for establishing animal models of cancer, inflammation, and liver injury, which are key therapeutic areas for this compound class.
Data Presentation: Summarized Quantitative Data
Due to the limited availability of specific in vivo efficacy data for this compound, the following tables present exemplar quantitative data from studies on closely related ganoderic acids (e.g., Ganoderic acid A, S, or mixed extracts) to serve as a guide for expected outcomes and data presentation.
Table 1: Exemplar Anti-Cancer Efficacy of Ganoderic Acids in a Xenograft Mouse Model
| Treatment Group | Dosage (mg/kg/day, i.p.) | Mean Tumor Volume (mm³) ± SD (Final Day) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (g) ± SD |
| Vehicle Control | - | 1500 ± 250 | - | +1.5 ± 0.5 |
| This compound | 25 | 900 ± 180 | 40 | +1.2 ± 0.6 |
| This compound | 50 | 600 ± 120 | 60 | +0.8 ± 0.7 |
| Positive Control (e.g., 5-FU) | 30 | 450 ± 100 | 70 | -1.0 ± 0.8 |
| p < 0.05, **p < 0.01 compared to Vehicle Control. Data is hypothetical and for illustrative purposes. |
Table 2: Exemplar Anti-Inflammatory Efficacy of Ganoderic Acids in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dosage (mg/kg, p.o.) | Paw Edema Volume (mL) ± SD (3 hours post-carrageenan) | Percent Inhibition of Edema (%) |
| Vehicle Control | - | 1.2 ± 0.2 | - |
| This compound | 50 | 0.8 ± 0.15 | 33.3 |
| This compound | 100 | 0.6 ± 0.1 | 50.0 |
| Positive Control (Indomethacin) | 10 | 0.5 ± 0.08** | 58.3 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control. Data is hypothetical and for illustrative purposes. |
Table 3: Exemplar Hepatoprotective Efficacy of Ganoderic Acids in an Alcoholic Liver Injury Model
| Treatment Group | Dosage (mg/kg/day, p.o.) | Serum ALT (U/L) ± SD | Serum AST (U/L) ± SD | Hepatic MDA (nmol/mg protein) ± SD |
| Control | - | 40 ± 8 | 85 ± 15 | 1.5 ± 0.3 |
| Alcohol Model | - | 150 ± 25 | 280 ± 40 | 4.5 ± 0.8 |
| Alcohol + this compound | 50 | 90 ± 20 | 180 ± 30 | 2.8 ± 0.5 |
| Alcohol + Positive Control (Silymarin) | 100 | 75 ± 15 | 150 ± 25 | 2.2 ± 0.4** |
| p < 0.05, **p < 0.01 compared to Alcohol Model group. Data is hypothetical and for illustrative purposes.[5][7][8] |
Experimental Protocols
Anti-Cancer Efficacy: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of this compound.[1][7][9]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), 4-6 weeks old.
-
Human cancer cell line (e.g., hepatocellular carcinoma cell line HepG2, or another relevant line).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), sterile.
-
Trypsin-EDTA.
-
Matrigel (optional, can improve tumor take rate).
-
This compound.
-
Vehicle for this compound (e.g., saline with 5% Tween 80).[10]
-
Positive control drug (e.g., 5-Fluorouracil).
-
Syringes (1 mL) and needles (27-30 gauge).
-
Digital calipers.
Procedure:
-
Animal Acclimatization: House mice for at least one week prior to the experiment under specific pathogen-free conditions with ad libitum access to food and water.
-
Cell Preparation: Culture cancer cells to approximately 80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors become palpable and reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 per group). Measure tumor dimensions with digital calipers and calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution intraperitoneally (i.p.) or via oral gavage (p.o.) daily.
-
This compound Groups: Administer this compound at different doses (e.g., 25 and 50 mg/kg) via the same route as the vehicle control.[10][11]
-
Positive Control Group: Administer the positive control drug according to an established protocol.
-
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21 days).
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Collect tumors and major organs for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and molecular analysis (e.g., Western blot, qPCR).
-
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of acute inflammation in the rat paw using carrageenan to assess the anti-inflammatory effects of this compound.[12][13][14]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g).
-
Carrageenan (1% w/v in sterile saline).
-
Pletismometer or digital calipers.
-
This compound.
-
Vehicle for this compound.
-
Positive control drug (e.g., Indomethacin).
-
Syringes (1 mL) and needles.
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping and Treatment: Randomly divide the rats into groups (n=6-8 per group). Administer this compound (e.g., 50 and 100 mg/kg, p.o.), vehicle, or positive control (e.g., Indomethacin, 10 mg/kg, p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness using digital calipers immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the increase in paw volume/thickness for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Hepatoprotective Efficacy: Alcohol-Induced Liver Injury in Mice
This protocol describes the induction of liver injury in mice through chronic alcohol administration to evaluate the hepatoprotective effects of this compound.[15][16]
Materials:
-
C57BL/6 mice, 8-10 weeks old.
-
Ethanol (50%).
-
This compound.
-
Vehicle for this compound.
-
Positive control drug (e.g., Silymarin).
-
Blood collection tubes.
-
Kits for measuring serum ALT, AST, and hepatic MDA.
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week.
-
Model Induction and Treatment:
-
Control Group: Administer vehicle and an isocaloric maltose dextrin solution daily via oral gavage.
-
Alcohol Model Group: Administer 50% ethanol (e.g., 7.5 mL/kg) daily via oral gavage. Administer vehicle one hour before ethanol.
-
This compound Group: Administer this compound (e.g., 50 mg/kg) daily via oral gavage one hour before ethanol administration.
-
Positive Control Group: Administer the positive control drug daily one hour before ethanol administration.
-
-
Study Duration: Continue the treatment for a specified period (e.g., 4-6 weeks).
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for serum separation. Euthanize the mice and collect liver tissue.
-
Biochemical Analysis:
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Homogenize a portion of the liver tissue to measure levels of malondialdehyde (MDA) as a marker of oxidative stress.
-
-
Histological Analysis: Fix a portion of the liver tissue in 10% formalin, embed in paraffin, and prepare sections for Hematoxylin and Eosin (H&E) staining to assess liver morphology, steatosis, inflammation, and necrosis.[17][18][19]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known mechanisms of related ganoderic acids.[4][5][11][20]
Caption: Putative anti-cancer signaling pathway of this compound.
Caption: Potential anti-inflammatory signaling pathway of this compound.
Experimental Workflows
Caption: Experimental workflow for the anti-cancer xenograft model.
Caption: Experimental workflow for the alcohol-induced liver injury model.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of the molecular mechanisms of Ganoderma lucidum triterpenoids: Ganoderic acids A, C2, D, F, DM, X and Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. benchchem.com [benchchem.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cellular Organization of Normal Mouse Liver: A Histological, Quantitative Immunocytochemical, and Fine Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histological Analysis of Hepatic Steatosis, Inflammation, and Fibrosis in Ascorbic Acid-Treated Ovariectomized Mice [bslonline.org]
- 19. Histopathological and Molecular Signatures of a Mouse Model of Acute-on-Chronic Alcoholic Liver Injury Demonstrate Concordance With Human Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential effects of ganodermic acid S on the thromboxane A2-signaling pathways in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Ganoderic Acid SZ for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Ganoderic acid SZ for in vivo research. Due to the limited aqueous solubility and bioavailability of Ganoderic acids, appropriate formulation is critical for obtaining reliable and reproducible results in animal studies. These guidelines offer established methods for solubilization and delivery, alongside protocols for experimental setup and data interpretation.
Physicochemical Properties and Formulation Challenges
Ganoderic acids, including this compound, are highly lipophilic triterpenoids derived from Ganoderma lucidum. Their poor water solubility presents a significant hurdle for in vivo administration, particularly for intravenous and oral routes. Direct administration of a poorly soluble compound can lead to low bioavailability, high variability in absorption, and potential precipitation at the injection site, resulting in inaccurate pharmacokinetic and pharmacodynamic data.
To overcome these challenges, formulation strategies are essential to enhance the solubility and dissolution rate of this compound. The following sections detail two primary approaches: co-solvent systems and nanoformulations.
Table 1: Solubility of Ganoderic Acids in Common Solvents
| Ganoderic Acid | Solvent | Solubility | Reference |
| Ganoderic Acid D | Ethanol, DMSO, Dimethyl Formamide | ~30 mg/mL | [1] |
| Ganoderic Acid D | 1:3 solution of Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
| Ganoderic Acid F | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | [2] |
Formulation Protocols
Co-solvent Formulation for In Vivo Administration
A common and straightforward approach for solubilizing lipophilic compounds for in vivo studies is the use of a co-solvent system. This method involves dissolving the compound in a small amount of a water-miscible organic solvent before diluting it with an aqueous vehicle. A widely used formulation for preclinical studies consists of DMSO, PEG300, Tween 80, and saline or PBS.[3]
Protocol 1: Preparation of a Co-solvent Formulation for this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 2 mg/mL in the injection vehicle, a stock solution of 40 mg/mL in DMSO can be prepared.[3]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Vehicle Preparation:
-
In a sterile vial, combine the remaining components of the vehicle in the desired ratio. A common ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[3]
-
For a 1 mL final volume, this would be:
-
50 µL DMSO (including the volume from the stock solution)
-
300 µL PEG300
-
50 µL Tween 80
-
600 µL Saline or PBS
-
-
-
Final Formulation:
-
Slowly add the this compound stock solution in DMSO to the vehicle mixture while vortexing to ensure rapid and uniform dispersion.
-
The final solution should be clear and free of any precipitates. If precipitation occurs, optimization of the solvent ratios or a lower final concentration may be necessary.
-
It is recommended to prepare the formulation fresh on the day of the experiment.
-
Workflow for Co-solvent Formulation Preparation
Caption: Workflow for preparing a co-solvent formulation of this compound.
Nanoformulation Approaches for Enhanced Bioavailability
For oral administration and to potentially improve the pharmacokinetic profile, nanoformulation strategies such as nanoparticles and liposomes are recommended. These formulations can enhance the dissolution rate, protect the drug from degradation, and improve absorption.
Protocol 2: Preparation of Ganoderic Acid-Loaded Nanoparticles (Conceptual)
This protocol is based on the principles of solvent evaporation and the use of biocompatible polymers like zein and chitosan, which have been successfully used for encapsulating other Ganoderic acids.[3]
Materials:
-
This compound
-
Ethanol
-
Zein
-
Chitosan
-
Acetic acid
-
Deionized water
-
Ultrasonic processor
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve this compound and zein in ethanol.
-
Aqueous Phase Preparation: Dissolve chitosan in a dilute acetic acid solution.
-
Emulsification: Add the organic phase dropwise into the aqueous phase under continuous stirring to form a primary emulsion.
-
Nanoparticle Formation: Sonicate the emulsion using a probe sonicator to reduce the droplet size and form nanoparticles.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator.
-
Purification: Centrifuge the nanoparticle suspension to collect the pellet and wash with deionized water to remove unencapsulated drug and excess reagents.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant.
Table 2: Characterization of Ganoderic Acid-Loaded Nanoparticles
| Parameter | Typical Value | Method of Analysis |
| Particle Size | 150 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | DLS |
| Zeta Potential | +20 to +40 mV | DLS |
| Encapsulation Efficiency | > 90% | HPLC after separation of free drug |
Note: The values in this table are based on studies with other Ganoderic acids and should be optimized for this compound.[3]
In Vivo Experimental Design
Animal Models:
-
Mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are commonly used. The choice of model will depend on the specific research question.
Administration Routes and Dosages:
-
Intravenous (i.v.) injection: Typically via the tail vein. This route provides 100% bioavailability and is useful for pharmacokinetic studies.
-
Oral gavage (p.o.): A common route for assessing oral bioavailability and efficacy.
-
Intraperitoneal (i.p.) injection: An alternative to i.v. administration.
Dosages will need to be determined based on preliminary in vitro efficacy data and pilot in vivo tolerability studies. For other Ganoderic acids, dosages in the range of 10-50 mg/kg have been reported in mice.[4]
Table 3: Pharmacokinetic Parameters of Ganoderic Acids (Reference Data)
| Ganoderic Acid | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | Rat | 100 mg/kg (p.o.) | 358.7 | <0.61 | 2.18 | 10.38 - 17.97 | [5][6] |
| Ganoderic Acid A | Rat | 200 mg/kg (p.o.) | 1378.2 | <0.61 | 2.49 | [5][6] | |
| Ganoderic Acid A | Rat | 400 mg/kg (p.o.) | 3010.4 | <0.61 | 2.48 | [5][6] | |
| Ganoderic Acid A | Rat | Oral | - | 0.15 | 2.46 | 8.68 | [7] |
| Ganoderic Acid A | Human | 3000 mg (p.o., fasting) | 10.99 ± 4.02 | ~0.5 | 0.62 | - | [8] |
| Ganoderic Acid F | Human | 3000 mg (p.o., fasting) | 2.57 ± 0.91 | ~0.5 | 0.48 | - | [8] |
Note: This data is for Ganoderic acids A and F and should be used as a guide for designing pharmacokinetic studies for this compound.
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other Ganoderic acids suggest potential targets in cancer and inflammation. For instance, Ganoderic acid A has been shown to interact with the p53-MDM2 pathway, a critical regulator of cell cycle and apoptosis.[2] Other Ganoderic acids have demonstrated effects on inflammatory pathways involving STAT3 and TNF.[9]
Diagram of a Potential Signaling Pathway for Ganoderic Acids in Cancer
Caption: Potential mechanism of Ganoderic acid via inhibition of the MDM2-p53 interaction.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
Conclusion and Future Directions
The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate formulation to overcome its inherent low aqueous solubility. The protocols provided herein for co-solvent and nanoformulation approaches offer robust starting points for researchers. It is imperative to conduct preliminary formulation development and characterization, as well as pilot pharmacokinetic and tolerability studies, to establish the optimal formulation and dosing regimen for specific experimental models. Further research is warranted to determine the precise physicochemical properties, pharmacokinetic profile, and specific molecular targets of this compound to fully unlock its therapeutic potential.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. Plasma and brain pharmacokinetics of ganoderic acid A in rats determined by a developed UFLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield of Ganoderic Acid SZ
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the common challenge of low Ganoderic acid (GA) yields in Ganoderma cultures. While this document focuses on strategies to improve the overall yield of GAs, these methods are directly applicable to enhancing the production of specific compounds like Ganoderic acid SZ, a known geometric Z-isomer of Ganoderic acid S.[1][2]
Section 1: Troubleshooting Guide
This section addresses common issues encountered during fungal culture for Ganoderic acid production in a step-by-step, question-and-answer format.
Q1: My Ganoderic acid yield is very low. Where should I start my troubleshooting process?
A: When facing low yields, it's crucial to start by evaluating your foundational culture parameters. Begin by confirming the viability and purity of your Ganoderma strain. Next, systematically review your culture medium composition and physical growth conditions. An imbalance in nutrients or suboptimal environmental parameters are the most frequent causes of poor secondary metabolite production. The workflow below outlines a systematic approach to initial troubleshooting.
Caption: Initial troubleshooting workflow for low GA-SZ yield.
Q2: How significantly do the carbon and nitrogen sources impact my Ganoderic acid yield?
A: The carbon-to-nitrogen (C/N) ratio is a critical factor influencing mycelial growth and metabolite production in Ganoderma.[3] While various carbon sources can be used, glucose is common, with optimal concentrations reported around 40-45 g/L.[4][5][6] For nitrogen, organic sources like peptone and yeast extract generally promote better growth and metabolite production than inorganic sources.[3][7]
A key strategy for enhancing GA production is to operate under nitrogen-limiting conditions.[4][8] A two-stage culture can be initiated with sufficient nitrogen for initial biomass growth, followed by a transition to a nitrogen-limited medium to trigger secondary metabolite synthesis.[6][8][9] In one study, the highest GA yields were achieved in low-level nitrogen source media, reaching a total of 489.62 mg/L for five specific GAs.[6]
Q3: Can modifying the physical culture process, such as agitation or aeration, improve my yield?
A: Yes, physical parameters are crucial. Oxygen supply, in particular, significantly impacts GA accumulation.[4][8] While sufficient oxygen is needed for biomass growth, oxygen limitation can stimulate the production of GAs.[10][11] This has led to the development of a highly effective two-stage cultivation strategy :[11]
-
Stage 1 (Dynamic Culture): The culture is grown with shaking (e.g., 100-180 rpm) for several days (e.g., 4 days) to rapidly accumulate mycelial biomass.[7][11]
-
Stage 2 (Static Culture): Agitation is stopped, and the culture is maintained under static conditions for a longer period (e.g., 12 days).[11] This creates a low-oxygen environment within the mycelial mat, which has been shown to significantly enhance GA content, in one case by 2.3 times compared to a single-stage shaking culture.[11]
Furthermore, optimizing aeration rates in bioreactors has been shown to increase triterpenoid yields by over 69% compared to a fixed aeration rate.[12]
Q4: I have optimized my media and physical conditions, but the yield is still not at the desired level. What is the next step?
A: If foundational parameters are optimized, the next step is to explore elicitation . Elicitors are compounds that, when added to the culture in small amounts, induce a stress response in the fungus, which often includes the upregulation of secondary metabolite biosynthetic pathways. This can lead to a significant increase in the production of Ganoderic acids.[13][14]
Section 2: Frequently Asked Questions (FAQs)
Q5: What are elicitors and how do they increase Ganoderic acid production?
A: Elicitors are chemical or biological agents that trigger defense and stress responses in organisms. In fungi like Ganoderma, this response can activate dormant or low-activity metabolic pathways, including the one responsible for GA biosynthesis.[13][14] The addition of elicitors can lead to the upregulation of key genes in the GA pathway, such as 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMGR) and squalene synthase (SQS).[15] Elicitors can be biotic (derived from living organisms, like fungal polysaccharides or cellulase) or abiotic (non-living factors, like metal ions or chemical compounds).[14][16]
Q6: What specific elicitors are effective for enhancing Ganoderic acid production?
A: Several elicitors have been successfully used to boost GA yields. These include chemical compounds, enzymes, and natural extracts. For example, the synergistic use of methyl jasmonate and aspirin has been shown to significantly increase GA production.[13][15] Another effective strategy is the addition of the enzyme cellulase, which may act by releasing stress-inducing compounds from the fungal cell wall.[16] The table below summarizes several effective elicitors and their reported impact.
Q7: What is the biosynthetic pathway for Ganoderic acids, and how can this knowledge help improve yields?
A: Ganoderic acids are triterpenoids synthesized from lanosterol, which itself is derived from the mevalonate (MVA) pathway.[17] Understanding this pathway is critical for advanced yield enhancement strategies, particularly genetic engineering. By identifying rate-limiting steps or key enzymes, researchers can target specific genes for overexpression to channel more metabolic flux towards GA production.[18] Key enzymes in this pathway include squalene synthase (SQS) and lanosterol synthase (LS), which are often targeted for genetic manipulation.[15][18] The biosynthesis from lanosterol to various GAs involves a series of oxidation reactions catalyzed primarily by cytochrome P450 enzymes (CYPs).[19][20]
Caption: Simplified Ganoderic Acid biosynthesis pathway.
Q8: Are advanced methods like genetic engineering available to increase production?
A: Yes, genetic engineering offers powerful tools for strain improvement.[18] Overexpression of homologous genes, such as the lanosterol synthase gene, can enhance the supply of precursors for GA biosynthesis.[18] Another successful approach involves expressing heterologous genes, like the Vitreoscilla hemoglobin gene (vgb), which can improve oxygen utilization and thereby boost the activity of oxygen-dependent enzymes in the GA pathway.[18] For researchers facing fundamental limitations with the native Ganoderma host, heterologous production in a more genetically tractable host like Saccharomyces cerevisiae (baker's yeast) is an emerging and promising alternative.[19][21]
Section 3: Data Summaries and Protocols
Data Presentation
Table 1: Summary of Quantitative Data on Ganoderic Acid (GA) Production Under Various Optimized Conditions
| Optimization Strategy | Key Parameters | Resulting GA / Triterpenoid Yield | Reference |
|---|---|---|---|
| Two-Stage Culture | Nitrogen limitation, optimized carbon, and air supply. | 963 mg/L (total of five triterpenoids) | [8][9] |
| Submerged Fermentation | Optimized medium: 4.10% wort, 1.89% yeast extract, pH 5.4. | 93.21 mg/100 ml (932.1 mg/L) | [7] |
| Bioreactor Optimization | Multi-stage aeration rate control in a 50-L fermenter. | 3.34 g/L (total triterpenoids) | [12] |
| Static Culture | Nitrogen limitation with peptone as a primary N-source. | 489.62 mg/L (total of five GAs) | [6] |
| Static Culture | Optimized glucose concentration (40 g/L). | 568.58 mg/L (total of five GAs) |[6] |
Table 2: Effect of Various Elicitors on Ganoderic Acid (GA) Production
| Elicitor(s) | Optimal Concentration / Conditions | Resulting GA Yield | Fold Increase | Reference |
|---|---|---|---|---|
| Methyl Jasmonate & Aspirin | 250 µM Methyl Jasmonate, 4.4 mM Aspirin | 0.085 mg/mL (85 mg/L) | Not specified | [15] |
| Aspirin | Not specified (used to induce apoptosis) | Not specified | 2.8-fold (total GAs) | [22] |
| Cellulase | 5 mg/L added on day 3 | 1608 mg/L | ~2.06-fold vs control | [16] |
| Ether extract of Eupolyphaga sinensis | 60 mg/L | 251.3 mg/L | ~1.34-fold vs control | [23] |
| Fungal Extract (from Penicillium citrinum) | Not specified | 315.5 mg/L | ~1.36-fold vs control |[14] |
Experimental Protocols
Protocol 1: Two-Stage Submerged Fermentation for Enhanced GA Production This protocol is adapted from methodologies that use a dynamic growth phase followed by a static production phase.[8][9][11]
-
Seed Culture Preparation:
-
Stage 1: Dynamic Fermentation (Biomass Accumulation):
-
Stage 2: Static Fermentation (GA Production):
-
Cease agitation completely.
-
If desired, the medium can be supplemented with additional carbon at this stage.[4]
-
Continue incubation under static conditions at the same temperature for an additional 12-20 days.
-
-
Harvesting:
-
Collect the mycelial mat by filtration or centrifugation.
-
Wash the biomass with distilled water and dry at 60°C to a constant weight before extraction.[7]
-
Protocol 2: Elicitation Using Cellulase This protocol is based on the findings of Zhang et al. (2014).[16]
-
Primary Fermentation:
-
Begin a two-stage cultivation as described in Protocol 1.
-
-
Elicitor Preparation:
-
Prepare a sterile stock solution of cellulase in distilled water.
-
-
Elicitation:
-
On day 3 of the initial dynamic fermentation stage, add the sterile cellulase solution to the culture to a final concentration of 5 mg/L.
-
-
Continued Cultivation and Harvest:
-
Continue the two-stage cultivation as planned. Harvest the mycelia at the end of the fermentation period for GA extraction.
-
Caption: General experimental workflow for an elicitation study.
Protocol 3: Extraction and Quantification of Ganoderic Acids by HPLC This is a general protocol for intracellular GA extraction and analysis.[1][7]
-
Materials:
-
Dried mycelial powder.
-
95% Ethanol.
-
Methanol (HPLC grade).
-
This compound standard.
-
HPLC system with a C18 column.
-
-
Extraction:
-
Weigh the dried mycelial powder.
-
Add 95% ethanol at a ratio of 1g biomass to 50 mL solvent.[7]
-
Allow the mixture to stand overnight.
-
Perform ultrasonic extraction (e.g., 400 W at 75°C for 1 hour), and repeat the extraction twice.[7]
-
Combine the ethanol extracts and evaporate to dryness under reduced pressure.
-
-
Sample Preparation for HPLC:
-
Re-dissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
The mobile phase and gradient will depend on the specific GAs being separated but often consists of a mixture of acetonitrile and acidified water.
-
Detect the compounds using a UV detector (typically around 252 nm).
-
Quantify this compound by comparing the peak area to a standard curve prepared from a pure standard.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Use of Elicitors for the Production of Antioxidant Compounds in Liquid Cultures of Ganoderma curtisii from Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improving the Fermentation Production of the Individual Key Triterpene Ganoderic Acid Me by the Medicinal Fungus Ganoderma lucidum in Submerged Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dl.begellhouse.com [dl.begellhouse.com]
- 13. Synergistic Effect of Elicitors in Enhancement of Ganoderic Acid Production: Optimization and Gene Expression Studies | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Improvement of ganoderic acid production by fermentation of Ganoderma lucidum with cellulase as an elicitor [agris.fao.org]
- 17. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Breeding a new Ganoderma lucidum strain with increased contents of individual ganoderic acids by mono–mono crossing of genetically modified monokaryons [frontiersin.org]
- 19. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel approach to enhancing ganoderic acid production by Ganoderma lucidum using apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. researchgate.net [researchgate.net]
Optimizing fermentation conditions for enhanced Ganoderic acid production
Welcome to the technical support center for the optimization of Ganoderic acid (GA) production through fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the fermentation of Ganoderma lucidum for Ganoderic acid production.
Issue 1: Low Ganoderic Acid Yield
Q1: My Ganoderma lucidum fermentation is resulting in a low yield of Ganoderic acids. What are the potential causes and how can I troubleshoot this?
A1: Low Ganoderic acid (GA) yield is a common issue that can be attributed to several factors, ranging from suboptimal culture conditions to the genetic characteristics of the fungal strain. Here is a step-by-step troubleshooting guide:
-
Verify Your Strain: Ensure you are using a high-yielding strain of Ganoderma lucidum. Different strains exhibit significant variability in their capacity to produce GAs.
-
Optimize Culture Medium: The composition of the fermentation medium is critical. Key components to evaluate are:
-
Carbon Source: Glucose is a commonly used carbon source, with optimal concentrations typically ranging from 30 to 50 g/L.[1] High glucose concentrations can sometimes inhibit GA production.
-
Nitrogen Source: Organic nitrogen sources like peptone and yeast extract are generally more favorable for GA production than inorganic sources.[2] A low carbon-to-nitrogen ratio can favor mycelial growth over secondary metabolite production. Nitrogen limitation has been shown to enhance GA accumulation.[1]
-
Minerals and Vitamins: Ensure the medium is supplemented with essential minerals like MgSO₄·7H₂O and KH₂PO₄, and vitamins such as Vitamin B₁.[3]
-
-
Control Fermentation Parameters:
-
pH: The initial pH of the culture medium significantly affects cell growth and GA biosynthesis. An initial pH of around 6.5 has been found to be optimal for GA production.[4]
-
Temperature: The optimal temperature for mycelial growth and GA production is typically around 28-30°C.[3][5]
-
Aeration and Agitation: While good for biomass accumulation, high levels of dissolved oxygen can sometimes suppress the biosynthesis of GAs, which are secondary metabolites. A two-stage culture, involving an initial shaking phase for biomass growth followed by a static culture phase, has been shown to be effective in increasing GA yield.[6][7]
-
-
Consider Elicitors: The addition of certain compounds, known as elicitors, can stimulate GA biosynthesis. These include salicylic acid, sodium acetate, and ethylene.[8][9] For example, the addition of sodium acetate has been shown to significantly increase GA content.[9]
Issue 2: Inconsistent Production Between Batches
Q2: I am observing significant batch-to-batch variation in my Ganoderic acid production. How can I improve the consistency of my fermentation process?
A2: Inconsistent production is often due to a lack of tight control over fermentation parameters. To improve reproducibility:
-
Standardize Inoculum Preparation: Ensure that the age, size, and physiological state of the inoculum are consistent for each fermentation batch.
-
Precise Media Preparation: Accurately weigh all media components and ensure complete dissolution. Use high-quality reagents to minimize variability.
-
Monitor and Control Key Parameters: Implement real-time monitoring and control systems for pH, temperature, and dissolved oxygen.[10] Even slight deviations in these parameters can lead to significant differences in GA yield.
-
Maintain Aseptic Conditions: Contamination with other microorganisms can severely impact the growth of G. lucidum and its metabolic output.[11] Implement and follow strict aseptic techniques throughout the entire process.
Issue 3: Difficulty in Extracting and Quantifying Ganoderic Acids
Q3: What is a reliable method for extracting and quantifying Ganoderic acids from the mycelia?
A3: A common and effective method involves solvent extraction followed by High-Performance Liquid Chromatography (HPLC) analysis.
-
Extraction:
-
Harvest and dry the mycelia.
-
Grind the dried mycelia into a fine powder.
-
Extract the powder with a solvent such as ethanol or methanol. This can be done by refluxing the mixture at 60°C for several hours.[12]
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Quantification:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using HPLC with a C18 column.
-
Use a standard of a specific Ganoderic acid (e.g., Ganoderic acid A) to create a calibration curve for quantification.[12] The total GA content can be estimated by summing the areas of all relevant peaks in the chromatogram.[13]
-
Data Presentation: Optimized Fermentation Parameters
The following tables summarize key quantitative data for optimizing Ganoderic acid production based on published research.
Table 1: Optimal Culture Medium Composition
| Component | Recommended Concentration | Reference(s) |
| Carbon Source | ||
| Glucose | 38 - 51 g/L | [3] |
| Wort | 4% (w/v) | [2] |
| Nitrogen Source | ||
| Peptone | 3.6 - 5.0 g/L | [3] |
| Yeast Extract | 1.89% (w/v) | [2] |
| Minerals | ||
| KH₂PO₄ | 0.75 - 3 g/L | [1][3] |
| MgSO₄·7H₂O | 0.45 - 1.5 g/L | [1][3] |
| Vitamins | ||
| Vitamin B₁ | 0.01 g/L | [3] |
Table 2: Optimal Physical Fermentation Parameters
| Parameter | Optimal Value/Range | Reference(s) |
| Initial pH | 5.4 - 6.5 | [2][4] |
| Temperature | 28 - 30 °C | [3][14] |
| Culture Time | 270 - 437 hours | [3] |
| Agitation | Two-stage (shaking then static) | [7] |
Experimental Protocols
Protocol 1: Two-Stage Submerged Fermentation for Ganoderic Acid Production
This protocol is a synthesized methodology based on established practices for enhancing GA production.[1][3][6]
-
Seed Culture Preparation:
-
Prepare a seed culture medium consisting of (per liter): 40 g glucose, 4 g peptone, 0.75 g KH₂PO₄, 0.45 g MgSO₄·7H₂O, and 0.01 g Vitamin B₁.[3]
-
Inoculate the medium with a mycelial plug of G. lucidum.
-
Incubate at 28°C on a rotary shaker at 150 rpm for 4-5 days.
-
-
Fermentation Stage 1: Shaking Culture for Biomass Accumulation:
-
Prepare the fermentation medium with the optimized composition (refer to Table 1).
-
Inoculate the fermentation medium with 10-12% (v/v) of the seed culture.[3]
-
Incubate at 28°C with agitation (e.g., 150 rpm) for 4 days.
-
-
Fermentation Stage 2: Static Culture for Ganoderic Acid Accumulation:
-
After the initial shaking phase, cease agitation and continue the incubation under static conditions for an additional 12-20 days.[7] This oxygen-limiting phase is crucial for inducing secondary metabolite production.
-
-
Harvesting and Downstream Processing:
-
Harvest the mycelial biomass by filtration.
-
Wash the biomass with distilled water and then dry it (e.g., freeze-drying or oven-drying at 60°C).
-
Proceed with the extraction and quantification of Ganoderic acids as described in the FAQ section.
-
Visualizations
Diagram 1: Simplified Ganoderic Acid Biosynthesis Pathway
A simplified overview of the key stages in the Ganoderic acid biosynthetic pathway.
Diagram 2: Experimental Workflow for Fermentation Optimization
A systematic workflow for optimizing Ganoderic acid production through fermentation.
Diagram 3: Troubleshooting Logic for Low Ganoderic Acid Yield
A decision tree to guide troubleshooting efforts for low Ganoderic acid yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Fermentation Production of the Individual Key Triterpene Ganoderic Acid Me by the Medicinal Fungus Ganoderma lucidum in Submerged Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]
- 6. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. editverse.com [editverse.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Strategies to improve the solubility of Ganoderic acid SZ for bioassays
<
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving Ganoderic acid SZ?
A1: For creating high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for ganoderic acids and similar triterpenoids.[4][5][6] Ethanol can also be used, though solubility may be lower compared to DMSO.[5][7] For direct use in some bioassays, preparing a solution in ethanol followed by dilution in an aqueous buffer (like PBS) is a possible strategy, though solubility will be limited.[5]
Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous assay medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution" and occurs because the compound is poorly soluble in water.[4] Here are several strategies to overcome this:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level below its solubility limit in the final medium.[4]
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in the assay medium is as high as permissible without causing cellular toxicity, typically below 0.5% (v/v).[4]
-
Use Pre-warmed Medium: Adding the DMSO stock solution to a pre-warmed (e.g., 37°C) aqueous medium can help prevent immediate precipitation.[4]
-
Employ Advanced Strategies: If precipitation persists, you will need to use a solubility enhancement technique, such as cosolvency, pH adjustment, or complexation with cyclodextrins.[4]
Q3: My stock solution looks cloudy or has visible particles. How can I fix this?
A3: Incomplete dissolution can lead to inaccurate concentration calculations and inconsistent results.[4] To ensure the compound is fully dissolved:
-
Vortex Vigorously: Vortex the solution for an extended period.
-
Use Ultrasonication: An ultrasonic bath is highly effective for breaking up small aggregates and aiding dissolution.[4]
-
Apply Gentle Heat: A water bath set to a low temperature (e.g., 37°C) can help, but be cautious of potential degradation with excessive heat.[4]
-
Filter the Solution: After dissolution, filter the stock solution through a 0.22 µm syringe filter (e.g., PTFE for DMSO) to remove any remaining particulates and ensure sterility.[4]
Q4: How does pH affect the solubility of this compound?
A4: Ganoderic acids are acidic compounds due to the presence of a carboxylic acid group. Therefore, their solubility is pH-dependent. In acidic solutions (low pH), they are protonated and less soluble in water. In neutral to alkaline solutions (higher pH), the carboxylic acid group deprotonates, forming a more soluble salt. Modifying the pH of the medium to a physiological range (7.2-7.4) or slightly higher can significantly increase solubility.[4][8] However, you must confirm that the pH is compatible with your specific bioassay and cell type.
Troubleshooting Guide: Low Bioactivity or Inconsistent Results
| Problem | Potential Cause | Recommended Solution |
| Low or No Observed Bioactivity | Poor solubility in the assay medium: The effective concentration of the dissolved compound is much lower than the calculated concentration. | 1. Visually inspect plates for precipitation. 2. Implement a solubility enhancement strategy (see protocols below). 3. Consider using formulations like cyclodextrin complexes or nanoparticle suspensions.[4] |
| Compound Degradation: The specific ganoderic acid may be unstable under the experimental conditions (e.g., pH, light exposure). | 1. Prepare fresh stock solutions. 2. Store stock solutions in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[4] 3. Protect solutions from light.[4] | |
| Inconsistent or Non-Reproducible Results | Incomplete Dissolution of Stock: The initial stock solution was not fully dissolved, leading to variable concentrations in aliquots. | 1. Ensure the stock solution is perfectly clear with no visible particles.[4] 2. Use ultrasonication to aid dissolution.[4] |
| Precipitation in Assay Plate: The compound is precipitating out of solution over the course of the experiment. | 1. Check for precipitates using a microscope before and after compound addition.[4] 2. Reduce the final assay concentration or increase the final DMSO percentage (if possible).[4] |
Data Presentation: Solubility Enhancement Strategies
The following tables provide a summary of potential solubility improvements using different techniques. Note: These are representative values based on similar compounds and should be experimentally verified for this compound.
Table 1: Approximate Solubility of Ganoderic Acids in Common Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble / Very Poor | [6][7] |
| DMSO | ~30 - 100 mg/mL | [5][6][7] |
| Ethanol | ~30 - 100 mg/mL | [5][6][7] |
| Ethanol:PBS (1:3, pH 7.2) | ~0.25 mg/mL | [5] |
Table 2: Example of Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| HP-β-CD Concentration (mM) | Fold Increase in Aqueous Solubility (Approx.) |
| 2 | 2 - 5x |
| 5 | 5 - 15x |
| 10 | 15 - 50x |
| 20 | > 50x |
Experimental Protocols & Methodologies
Strategy 1: Cosolvency
Cosolvency involves using a mixture of a primary solvent (like water) with a water-miscible organic solvent (cosolvent) to increase the solubility of a hydrophobic drug.[9][10]
Protocol: Preparing this compound using a Cosolvent System
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO or ethanol to create a high-concentration stock (e.g., 50 mg/mL).[5]
-
Prepare Cosolvent Mixture: Prepare an intermediate dilution of the stock solution in a cosolvent such as polyethylene glycol (PEG 400) or propylene glycol.[9][10]
-
Final Dilution: Slowly add the intermediate dilution to your final aqueous bioassay medium while vortexing or stirring.
-
Final Check: Ensure the final concentration of all organic solvents (DMSO, PEG 400, etc.) is below the toxicity limit for your assay (e.g., <0.5% for DMSO).[4]
Strategy 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] They can encapsulate poorly soluble molecules like ganoderic acids, forming an "inclusion complex" that is water-soluble.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[11][14]
Protocol: Preparing a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (start with 1:1 and 1:2).
-
Mixing: Weigh the calculated amounts of this compound and HP-β-CD and mix them thoroughly in a mortar.
-
Kneading: Add a small amount of a water-ethanol (50:50 v/v) mixture to the powder to form a thick paste. Knead the paste vigorously with a pestle for at least 30-45 minutes.[4]
-
Drying: Dry the paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The resulting solid powder is the inclusion complex, which can be dissolved directly in aqueous media for your bioassay.
Strategy 3: Solid Dispersion
This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state to increase dissolution rate and solubility.[15][16][17]
Protocol: Preparing a Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a hydrophilic carrier, such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000.[15]
-
Dissolution: Dissolve both this compound and the chosen carrier (e.g., in a 1:5 drug-to-carrier weight ratio) in a common volatile solvent like ethanol or methanol.[16][18]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will leave a thin film on the flask wall.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape the solid mass, then pulverize it using a mortar and pestle and pass it through a sieve to obtain a fine powder. This powder can be used for your experiments.[16]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Cyclodextrin encapsulates the hydrophobic drug, enhancing solubility.
Caption: Workflow for preparing a solid dispersion by solvent evaporation.
References
- 1. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Ganoderic acid A | Immunology & Inflammation related inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Ganoderic acid A产品说明书 [selleck.cn]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. bepls.com [bepls.com]
- 11. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. jddtonline.info [jddtonline.info]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. wjpls.org [wjpls.org]
Troubleshooting poor resolution in HPLC analysis of Ganoderic acid isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Ganoderic acid isomers. Our aim is to help you resolve common issues, particularly poor resolution, and improve the separation and quantification of these valuable bioactive molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC analysis of Ganoderic acid isomers?
A1: The primary challenge in analyzing Ganoderic acids is their structural similarity. Many Ganoderic acids are isomers with the same molecular weight but differ in the position or stereochemistry of functional groups. This results in very similar polarities and chromatographic behaviors, often leading to co-elution and poor resolution, making accurate quantification of individual isomers difficult.[1]
Q2: Which HPLC column is best suited for separating Ganoderic acid isomers?
A2: Reversed-phase (RP) HPLC is the most common and effective technique for separating Ganoderic acid isomers.[1] C18 columns are widely used and have demonstrated good performance in resolving these compounds.[1][2][3][4] Modern, end-capped C18 columns are recommended to minimize secondary interactions with residual silanol groups on the silica packing, which can cause peak tailing.[1]
Q3: What are the typical mobile phases used for the separation of Ganoderic acid isomers?
A3: Gradient elution with a binary solvent system is typically employed. The most common mobile phases are:
An acidic modifier is almost always added to the aqueous phase to suppress the ionization of the carboxylic acid functional groups on the Ganoderic acids, which improves peak shape and enhances resolution.[1] Common acidic modifiers include:
Q4: What is the optimal detection wavelength for Ganoderic acids?
A4: Ganoderic acids generally exhibit UV absorbance between 243 nm and 254 nm. A detection wavelength of 252 nm or 254 nm is frequently used for their analysis.[2][3][4][5]
Troubleshooting Guide: Poor Resolution
Issue: Co-eluting or poorly resolved peaks of Ganoderic acid isomers.
This guide provides a systematic approach to troubleshooting and resolving common issues related to poor peak resolution in the HPLC analysis of Ganoderic acid isomers.
Caption: Troubleshooting workflow for poor resolution in HPLC analysis of Ganoderic acid isomers.
Data on HPLC Separation of Ganoderic Acids
The following tables summarize typical parameters used in published methods for the separation of Ganoderic acid isomers.
Table 1: HPLC Column and Mobile Phase Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Diamonsil-C18 (4.6 x 250 mm, 5 µm)[2] | Cosmosil 5C-18 MS (4.6 x 250 mm)[3] | Phenomenex Luna C18 (4.6 x 250 mm, 5 µm)[4][9] |
| Mobile Phase A | Acetonitrile[2] | Acetonitrile / 2% Acetic Acid (1:4)[3] | Acetonitrile[4][9] |
| Mobile Phase B | Water with 0.8% Acetic Acid[2] | Acetonitrile / 2% Acetic Acid (1:2)[3] | 0.1% Aqueous Acetic Acid[4][9] |
| Elution Type | Gradient[2] | Gradient[3] | Step Gradient[4][9] |
Table 2: HPLC Method and Detection Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Flow Rate | 1.0 mL/min[2] | 0.8 mL/min[3] | 1.0 mL/min[4][9] |
| Column Temp. | Room Temperature[2] | Not Specified | 30°C[4][9] |
| Detection λ | 254 nm[2] | 252 nm[3] | 252 nm[4][9] |
| Injection Vol. | Not Specified | Not Specified | 5 µL[6] |
Experimental Protocols
Protocol 1: General HPLC Method for Ganoderic Acid Isomer Profiling
This protocol is a generalized procedure based on common practices for the analysis of Ganoderic acids.
-
Sample Preparation:
-
Accurately weigh a suitable amount of dried Ganoderma extract.
-
Dissolve the extract in methanol or the initial mobile phase composition.
-
Use sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Acetonitrile.
-
Solvent B: Water with 0.1% - 0.8% acetic or formic acid.
-
-
Gradient Program: Develop a linear or step gradient starting with a higher percentage of aqueous phase (e.g., 75-80% B) and gradually increasing the organic phase (A) over 40-60 minutes to elute the more nonpolar isomers.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
Detection: Monitor at 252 nm or 254 nm.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with those of authentic standards.
-
Quantify individual Ganoderic acids using a calibration curve generated from the standards.
-
Biological Activity and Signaling Pathways
Ganoderic acids, particularly Ganoderic Acid A (GAA), have been shown to exhibit a range of biological activities, including anti-cancer and anti-inflammatory effects. These effects are mediated through the modulation of various cellular signaling pathways.
Anti-Cancer Signaling Pathway of Ganoderic Acid A
Ganoderic Acid A has been reported to induce apoptosis in cancer cells by interacting with the p53-MDM2 signaling pathway.[1][2][6] It can also inhibit the JAK/STAT pathway, which is often dysregulated in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ganoderic Acid Bioavailability with Nanodispersions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of Ganoderic acid nanodispersions. The following sections offer detailed experimental protocols, quantitative data summaries, and visual guides to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the oral delivery of Ganoderic acids?
A1: The primary challenge is their poor aqueous solubility, which significantly limits their oral bioavailability.[1][2] This low solubility can lead to incomplete dissolution in the gastrointestinal tract and consequently, low absorption into the bloodstream.
Q2: How do nanodispersions improve the bioavailability of Ganoderic acids?
A2: Nanodispersions encapsulate Ganoderic acids into nanoparticles, creating a stable suspension in aqueous media.[3] This formulation strategy increases the surface area of the drug, which can lead to enhanced dissolution rates and improved absorption, thereby increasing bioavailability.[1] For instance, encapsulating Ganoderic acid in solid lipid nanoparticles has been shown to increase its absolute bioavailability from 22% to 70%.[4]
Q3: What are the critical formulation parameters to consider when preparing Ganoderic acid nanodispersions?
A3: Key parameters that significantly influence the particle size and stability of the nanodispersion include the Hydrophilic-Lipophilic Balance (HLB) of the surfactants used and the evaporation temperature during preparation.[1][5][6] The concentration of surfactants and the duration of evaporation also play a role in the final characteristics of the nanoparticles.[1][6]
Q4: What are the expected characteristics of an optimized Ganoderic acid nanodispersion?
A4: An optimized formulation should have a small particle size (ideally under 200 nm), a narrow particle size distribution (a low polydispersity index, e.g., around 0.289), and a high absolute zeta potential value (e.g., -45.9 mV) to ensure good physical stability and prevent particle aggregation.[1][5][6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of Ganoderic Acid During Formulation | - Poor solubility in the chosen solvent system. - Supersaturation of the solution. | - Ensure complete initial dissolution in an appropriate organic solvent like ethanol before emulsification.[1] - Optimize the drug-to-carrier ratio to avoid exceeding the loading capacity. - Consider gentle heating or sonication to aid initial dissolution.[3] |
| Large and Inconsistent Particle Size | - Inappropriate Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. - Incorrect evaporation temperature or duration. - Inefficient homogenization or sonication. | - Systematically vary the HLB of your surfactant blend to find the optimal value for minimal particle size.[1][5] - Optimize the evaporation temperature and time; a longer evaporation period at a suitable temperature can lead to smaller particles.[1] - Ensure adequate energy input during homogenization or ultrasonication to effectively reduce droplet size. |
| Low Entrapment Efficiency | - Poor affinity of Ganoderic acid for the nanoparticle core. - Drug leakage into the external aqueous phase during formulation. | - Select lipids or polymers for the nanoparticle core that have high solubilizing capacity for Ganoderic acids. - Optimize the surfactant concentration to effectively stabilize the nanoparticles and prevent drug leakage. - A rapid solvent evaporation or diffusion process can help to quickly solidify the nanoparticles and trap the drug inside. |
| Particle Aggregation and Instability Over Time | - Insufficient surface charge (low zeta potential). - Ostwald ripening, where larger particles grow at the expense of smaller ones. | - Select surfactants or add charged molecules that impart a high absolute zeta potential (typically > |30| mV) to the nanoparticles, ensuring electrostatic repulsion.[1] - Aim for a narrow particle size distribution (low PDI) to minimize Ostwald ripening.[1] - Store the nanodispersion at an appropriate temperature (e.g., 4°C) to reduce the kinetic energy of the particles. |
| Inconsistent Bioavailability Results in Animal Studies | - Variability in the physicochemical properties of different batches of nanodispersions. - Degradation of Ganoderic acid in the formulation. - Issues with the animal model or experimental procedure. | - Strictly control all formulation parameters to ensure batch-to-batch consistency in particle size, PDI, and drug loading. - Assess the chemical stability of Ganoderic acid within the nanodispersion over time. - Standardize the gavage technique and ensure proper fasting and handling of the animals. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Ganoderic acid nanoformulations.
Table 1: Physicochemical Properties of Ganoderic Acid Nanodispersions
| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| Optimized Nanodispersion | < 200 | 0.289 | -45.9 | [1][5][6] |
| Solid Lipid Nanoparticles (SLNs) | 73 | Not Reported | Not Reported | [7] |
| Nanostructured Lipid Carriers (NLCs) | 156 | 0.277 | -4.99 | [8] |
Table 2: Entrapment Efficiency and Drug Loading of Ganoderic Acid Nanoformulations
| Formulation Type | Entrapment Efficiency (%) | Loading Capacity (%) | Reference(s) |
| Solid Lipid Nanoparticles (SLNs) | 66 | 11.53 | [7] |
| Nanostructured Lipid Carriers (NLCs) | 86.3 | 12.2 | [8] |
Table 3: Pharmacokinetic Parameters of Ganoderic Acid A (Oral Administration in Rats)
| Formulation | Dosage | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (%) | Reference(s) |
| Triterpenoid Extract | 100 mg/kg | 358.73 | < 0.611 | 10.38 - 17.97 | [4][9] |
| Triterpenoid Extract | 200 mg/kg | 1378.20 | < 0.611 | 10.38 - 17.97 | [4][9] |
| Triterpenoid Extract | 400 mg/kg | 3010.40 | < 0.611 | 10.38 - 17.97 | [4][9] |
| Ganoderic Acid H (in TEF) | Not Specified | 2509.9 | ~1 | Not Reported | [10] |
| Solid Lipid Nanoparticles | Not Specified | 1555.6 | 0.3 | 70 | [4] |
Experimental Protocols
Protocol 1: Preparation of Ganoderic Acid Nanodispersions by Ultrasonic Cavitation and Solvent Evaporation
This protocol is adapted from a method demonstrated to successfully produce Ganoderic acid nanodispersions.[1][5][6][11]
-
Preparation of the Organic Phase:
-
Dissolve the purified Ganoderic acid extract in ethanol to a concentration of 1 mg/g. This will serve as the organic phase.[1]
-
-
Preparation of the Surfactant Mixture:
-
Prepare a mixture of surfactants, such as Span 20 and Brij 56, to achieve the desired Hydrophilic-Lipophilic Balance (HLB).[1] The HLB is a critical parameter that will influence the resulting particle size.
-
-
Formation of the Emulsion:
-
Combine the Ganoderic acid organic phase, the surfactant mixture, and deionized water.
-
Subject the mixture to high-intensity ultrasonic cavitation. This process will create a nanoemulsion of fine droplets of the organic phase dispersed in the aqueous phase.
-
-
Solvent Evaporation:
-
Evaporate the ethanol from the nanoemulsion under controlled temperature and pressure (e.g., using a rotary evaporator). This step is crucial as it leads to the precipitation of Ganoderic acid within the forming nanoparticles.
-
The evaporation temperature and duration are key process variables that need to be optimized.[1]
-
-
Characterization:
Protocol 2: Preparation of Ganoderic Acid Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is based on a method used for developing Ganoderic acid-loaded SLNs.[7]
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (e.g., Capmul MCMC10) at a temperature approximately 5-10°C above its melting point.
-
Dissolve the Ganoderic acid in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Heat an aqueous solution containing the surfactant (e.g., soy lecithin) and stabilizer (e.g., poloxamer 188) to the same temperature as the lipid phase.[7]
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization for a defined period to form a coarse pre-emulsion.
-
Follow this with high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify, thus forming the solid lipid nanoparticles with the encapsulated Ganoderic acid.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential.
-
Determine the entrapment efficiency and drug loading capacity by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles.
-
Visualizations
Caption: Workflow for Ganoderic acid nanodispersion preparation.
Caption: Troubleshooting logic for large particle size issues.
Caption: Ganoderic acid's inhibitory effect on the PI3K/Akt pathway.
References
- 1. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ganoderic Acid SZ and Cell Viability Assay Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Ganoderic acid SZ in common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with cell viability assays?
This compound is a triterpenoid compound isolated from Ganoderma lucidum mushrooms.[1] Like other ganoderic acids, it is known to possess antioxidant properties.[2] This inherent reducing potential can lead to interference in cell viability assays that rely on the reduction of a reporter molecule, such as the tetrazolium salts used in MTT, XTT, and WST-1 assays. Additionally, while pure this compound is likely a white to off-white powder, crude extracts may be colored and could interfere with colorimetric measurements.[3][4]
Q2: How can I determine if this compound is interfering with my assay?
The most effective way to identify interference is to run a "cell-free" control. This involves adding this compound to your culture medium in the absence of cells and then performing the assay as usual. If you observe a change in signal (e.g., color development in an MTT assay), it is a strong indication of direct interference.
Q3: Which cell viability assays are most likely to be affected by this compound?
Assays based on the reduction of tetrazolium salts, such as MTT, XTT, and WST-1, are most susceptible to interference from compounds with antioxidant or reducing properties.[5] Luminescence-based assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), are generally less prone to this type of interference.[6]
Q4: What are the primary mechanisms of interference?
There are two main potential mechanisms of interference:
-
Chemical Interference : The antioxidant properties of this compound may lead to the non-enzymatic reduction of the assay's tetrazolium salt to its colored formazan product. This results in a false-positive signal, suggesting higher cell viability than is actually present.
-
Colorimetric Interference : If the this compound solution has a color that absorbs light at the same wavelength as the formazan product of the assay, it can lead to artificially high absorbance readings.
Troubleshooting Guides
Issue 1: Unexpectedly High Viability or a Positive Signal in Cell-Free Controls with Tetrazolium-Based Assays (MTT, XTT, WST-1)
This issue is likely due to the reducing potential of this compound chemically reacting with the assay reagent.
Solution: Background Subtraction and Assay Modification
-
Run Parallel Plates : Prepare two identical sets of plates. One plate will contain your cells treated with various concentrations of this compound, and the second, "cell-free" plate will contain the same concentrations of this compound in culture medium without cells.
-
Perform the Assay : Follow the standard protocol for your chosen assay on both plates.
-
Correct for Interference : For each concentration of this compound, subtract the average absorbance value from the cell-free wells from the absorbance value of the corresponding wells with cells.
Corrected Absorbance = (Absorbancecells + compound) - (Absorbancecell-free + compound)
Table 1: Illustrative Data for Correcting Chemical Interference in an MTT Assay
| This compound (µM) | Absorbance (with Cells) | Absorbance (Cell-Free) | Corrected Absorbance |
| 0 (Vehicle Control) | 1.05 | 0.05 | 1.00 |
| 10 | 1.10 | 0.10 | 1.00 |
| 25 | 0.98 | 0.12 | 0.86 |
| 50 | 0.85 | 0.15 | 0.70 |
| 100 | 0.65 | 0.18 | 0.47 |
Issue 2: Consistently High Background Absorbance Across All Wells Treated with this compound
This may indicate colorimetric interference, where the compound itself is absorbing light at the measurement wavelength.
Solution: Wavelength Correction and Alternative Assays
-
Measure Compound's Absorbance Spectrum : If possible, measure the absorbance spectrum of this compound in your culture medium to see if it overlaps with the detection wavelength of your assay (e.g., ~570 nm for MTT, ~450 nm for XTT and WST-1).
-
Use a Reference Wavelength : Many plate readers allow for the subtraction of absorbance at a reference wavelength where the formazan dye does not absorb but the interfering compound might.
-
Switch to a Non-Colorimetric Assay : The most robust solution is to switch to an assay with a different detection method, such as the luminescence-based CellTiter-Glo® assay, which is less susceptible to colorimetric interference.[7]
Experimental Protocols
MTT Assay Protocol (with Interference Mitigation)
-
Cell Plating : Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of this compound. Remember to prepare a parallel cell-free plate with the same compound dilutions.
-
Incubation : Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Reading : Read the absorbance at 570 nm with a reference wavelength of 630 nm.[8]
-
Data Analysis : Subtract the background absorbance from the cell-free plate to get the corrected absorbance values.
WST-1 Assay Protocol (with Interference Mitigation)
-
Cell Plating and Treatment : Follow steps 1-3 of the MTT protocol, including the preparation of a parallel cell-free plate.
-
WST-1 Addition : Add 10 µL of WST-1 reagent to each well.[9][10]
-
Incubation : Incubate for 1-4 hours at 37°C.[11]
-
Absorbance Reading : Shake the plate for 1 minute and measure the absorbance between 420-480 nm.[9][10]
-
Data Analysis : Correct for background absorbance using the data from the cell-free plate.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This assay is recommended as a robust alternative to tetrazolium-based assays when interference is suspected.
-
Plate and Treat Cells : Seed cells in an opaque-walled 96-well plate and treat with this compound as required.
-
Equilibration : Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[12]
-
Reagent Preparation : Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition : Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure Luminescence : Read the luminescence using a plate luminometer. The luminescent signal is proportional to the amount of ATP present, which correlates with the number of viable cells.[7][14]
Visualizations
Caption: Mechanism of MTT assay interference by a reducing compound.
Caption: Troubleshooting workflow for assay interference.
Caption: Decision tree for selecting a suitable cell viability assay.
References
- 1. knownchemical.com [knownchemical.com]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid D, 108340-60-9, 95 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 11. This compound | C30H44O3 | CID 46888171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 14. pure.ulster.ac.uk [pure.ulster.ac.uk]
Scaling up the purification of Ganoderic acid SZ for preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of Ganoderic acid SZ for preclinical studies. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to facilitate a smooth transition from bench-scale to pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most viable strategies for scaling up the purification of this compound from gram to kilogram quantities?
A1: Scaling up this compound purification requires a multi-step approach that prioritizes efficiency, yield, and purity. A common strategy involves:
-
Efficient Crude Extraction: Beginning with a high-yield extraction method such as ethanol extraction or ultrasound-assisted extraction (UAE) to maximize the recovery of total triterpenoids from Ganoderma lucidum.[1]
-
Enrichment with Macroporous Resins: Employing macroporous resin column chromatography as a crucial intermediate step. This technique effectively removes impurities like polysaccharides and pigments, thereby enriching the ganoderic acid content in the extract before fine purification.[2][3] ADS-8 resin, a non-polar styrene copolymer, has shown excellent performance in adsorbing and desorbing ganoderic acids.[2][3]
-
High-Capacity Fine Purification: Utilizing high-speed counter-current chromatography (HSCCC) for preparative separation. HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, offering high loading capacity, good resolution, and reduced solvent consumption, making it ideal for scale-up.[4][5][6]
-
Final Polishing by Crystallization: Using crystallization as the final step to achieve high purity (>97%).[7][8][9][10]
Q2: What kind of yields and purity levels can be expected when scaling up?
A2: Yields and purity are highly dependent on the methods chosen. With an optimized, multi-step process, it is feasible to achieve high purity. For instance, a method involving ethanol extraction, purification with silica gel and Sephadex LH-20 columns, followed by recrystallization, can yield Ganoderic acid A with a purity of over 97.5%.[11] The use of macroporous resins can significantly increase the concentration of ganoderic acids from an initial 22-45 mg/g in the crude extract to 141-352 mg/g in the enriched product, with recovery yields as high as 90%.[2] While specific yields for this compound at scale are not extensively reported, it is a known geometric isomer of Ganoderic acid S, and similar compounds have been isolated at milligram scales with purities ranging from 83% to over 97% using HSCCC.[4]
Q3: What are the critical parameters to consider when transitioning from a lab-scale protocol to a pilot-scale process?
A3: When scaling up, direct multiplication of parameters is often not effective. Key considerations include:
-
Extraction Efficiency: Maintaining the solid-to-liquid ratio and ensuring adequate mixing and heat transfer in larger extraction vessels.
-
Chromatography Dynamics: For column chromatography (e.g., macroporous resin), maintaining the linear flow rate and bed height to solvent volume ratio is critical for reproducible separation.
-
Solvent Systems in HSCCC: The two-phase solvent system must be carefully optimized for the target compound. The composition of systems like n-hexane-ethyl acetate-methanol-water is crucial for achieving separation.[4]
-
Process Time and Stability: Longer processing times at scale can lead to compound degradation.[7] Monitoring the stability of this compound under the chosen conditions is essential.
Troubleshooting Guide
Problem 1: Low yield of total triterpenoids in the initial crude extract.
-
Possible Cause: Inefficient extraction method or degradation of the target compounds. Conventional hot water extraction can lead to lower yields due to long extraction times and high temperatures.[7]
-
Solution:
-
Switch to a More Efficient Solvent: Use 80-95% ethanol, which is effective for extracting triterpenoids.[9][10][11]
-
Incorporate Advanced Techniques: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods disrupt the fungal cell walls more effectively, enhancing solvent penetration and reducing extraction time, which can lead to higher yields.[1][7]
-
Optimize Parameters: For any method, optimize key parameters like solvent-to-solid ratio, temperature, and extraction time. For example, a recommended protocol for ethanol extraction uses a 1:20 (w/v) ratio at 60°C for 2-6 hours, repeated three times.[1]
-
Problem 2: The macroporous resin column is not effectively separating ganoderic acids from impurities.
-
Possible Cause: Incorrect resin choice, improper loading conditions, or an unoptimized elution protocol.
-
Solution:
-
Select the Right Resin: Use a non-polar or weakly polar resin like ADS-8, which has demonstrated high adsorption and desorption capacity for ganoderic acids.[2][3] The physical properties of the resin, such as surface area and pore size, are critical.[12]
-
Optimize Loading Conditions: Ensure the pH and solvent concentration of the crude extract loaded onto the column are optimal for adsorption.
-
Develop a Stepwise Elution Gradient: Instead of a single elution solvent, use a gradient of increasing ethanol concentration (e.g., 10% to 80% ethanol).[12] This allows for the sequential elution of different compounds, with impurities washing out at lower ethanol concentrations before the target ganoderic acids are desorbed at higher concentrations.
-
Problem 3: Poor resolution and co-elution of this compound with other isomers (like Ganoderic acid S) during preparative chromatography (HPLC/HSCCC).
-
Possible Cause: The selected solvent system or chromatographic conditions lack the selectivity needed to separate structurally similar isomers. This compound is a geometric Z-isomer of Ganoderic acid S, making separation challenging.[8][13]
-
Solution:
-
Fine-Tune the HSCCC Solvent System: Systematically adjust the volumetric ratios of the two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water).[4] Small changes can significantly impact the partition coefficient (K value) of each isomer, leading to better separation.
-
Employ Recycling or Stepwise Elution in HSCCC: For closely eluting compounds, a recycling elution mode can be used to increase the effective column length and improve resolution.[4]
-
Optimize Preparative HPLC Conditions: If using reversed-phase HPLC, modify the mobile phase gradient. A shallower gradient (e.g., changing acetonitrile concentration slowly over a long period) can improve the resolution between closely related peaks.[14] Also, screen different C18 columns from various manufacturers, as subtle differences in silica chemistry can affect selectivity.
-
Problem 4: Difficulty in inducing crystallization of the purified this compound.
-
Possible Cause: Presence of residual impurities that inhibit crystal lattice formation, or sub-optimal crystallization solvent and temperature conditions.
-
Solution:
-
Ensure High Purity: The starting material for crystallization should be of high purity (ideally >95%). If necessary, repeat the final chromatographic step.
-
Screen Different Solvents: Dissolve the purified compound in a minimal amount of a hot solvent where it is soluble (e.g., methanol, ethanol) and slowly add an anti-solvent (a solvent in which it is poorly soluble, like water or hexane) until slight turbidity appears.[7][9][10]
-
Control the Cooling Rate: Allow the solution to cool very slowly to room temperature, then transfer to 4°C. Slow cooling promotes the formation of larger, more ordered crystals.[7]
-
Try Seeding: If a small crystal of pure this compound is available, add it to the supersaturated solution to induce crystallization.
-
Data Presentation: Purification Method Comparison
| Method | Scale / Starting Material | Key Parameters | Result (Yield & Purity) | Reference |
| Macroporous Resin (ADS-8) | Lab Scale | Adsorption from 50% ethanol extract; Elution with aqueous ethanol. | GA-Mk content increased from 45 to 352 mg/g; 90.1% recovery. | [2] |
| High-Speed Counter-Current Chromatography (HSCCC) | 300 mg Crude Sample | Solvent System: n-hexane-ethyl acetate-methanol-water (6:10:8:4.5, v/v/v/v); Recycling mode. | 3.7 mg Ganoderic Acid S; 83.0% Purity. | [4] |
| Supercritical CO2 + HSCCC | 15 mg SFE Extract | Solvent System: Chloroform:Methanol:Water (14:10:7-10, v/v); 800 rpm. | Ganoderic Acid A; >95% Purity. | [5] |
| Semi-Preparative HPLC | 5 g Crude Triterpenoids (AESM) | Column: Lichrosorb RP-18; Mobile Phase: Acetonitrile/2% Acetic Acid gradient. | >100 mg Ganoderic Acid A from two injections. | |
| Column Chromatography + Crystallization | Not specified | Silica gel column followed by Sephadex LH-20 and recrystallization from methanol. | Ganoderic Acid A; >97.5% Purity; 35% total yield from drug. |
Experimental Protocols
Protocol 1: Scaled-Up Crude Extraction (Ethanol-Based)
This protocol is adapted from methods demonstrated to be effective for triterpenoid extraction from Ganoderma.[1][9][10][11]
-
Milling: Grind dried Ganoderma lucidum fruiting bodies into a fine powder (approx. 40-60 mesh).
-
Extraction: In a suitable jacketed reactor, add the Ganoderma powder and 80% (v/v) ethanol at a solid-to-liquid ratio of 1:20 (w/v).[1]
-
Heating & Stirring: Heat the mixture to 60°C and maintain with continuous stirring for 4 hours.[1]
-
Filtration: Separate the extract from the solid residue by filtration. For larger volumes, a filter press can be used.
-
Repeat Extraction: Repeat the extraction process on the residue two more times to maximize yield.[1]
-
Concentration: Combine all filtrates and concentrate under reduced pressure using a rotary evaporator (lab-scale) or falling film evaporator (pilot-scale) to obtain the crude extract.
Protocol 2: Enrichment via Macroporous Resin Chromatography
This protocol is based on the successful use of ADS-8 resin for ganoderic acid enrichment.[2][3]
-
Resin Pre-treatment: Soak the ADS-8 resin in 95% ethanol for 24 hours to activate and clean it. Then, wash thoroughly with deionized water until no ethanol remains. Pack the resin into a glass column.[15]
-
Sample Preparation: Re-dissolve the crude extract from Protocol 1 in 50% aqueous ethanol.[2] Filter the solution to remove any insoluble matter.
-
Column Loading: Load the prepared sample onto the equilibrated resin column at a flow rate of 2-3 bed volumes (BV)/hour.
-
Washing: Wash the column with 3-4 BV of deionized water to remove highly polar impurities like polysaccharides.
-
Elution: Elute the ganoderic acids from the resin using a stepwise gradient of ethanol. Start with 2 BV of 30% ethanol, followed by 2 BV of 50% ethanol, and finally, elute the target fraction with 4 BV of 80% ethanol.
-
Collection & Concentration: Collect the 80% ethanol fraction, which will be enriched with ganoderic acids. Concentrate this fraction to dryness under reduced pressure.
Protocol 3: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on methods used for separating various ganoderic acids.[4][5]
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A starting ratio to test is 6:10:8:4.5 (v/v/v/v).[4] Mix the solvents in a separation funnel, shake vigorously, and allow the phases to separate completely.
-
HSCCC System Preparation: Pump the lower phase (mobile phase) into the HSCCC column until it is full. Then, start the column rotation at the desired speed (e.g., 850 rpm). Pump the upper phase (stationary phase) into the column until the mobile phase begins to emerge from the outlet.
-
Sample Injection: Dissolve the enriched extract from Protocol 2 in a small volume of the mobile phase and inject it into the system.
-
Elution and Fractionation: Continue pumping the mobile phase at a constant flow rate (e.g., 2.0 mL/min). Monitor the eluent using a UV detector at 252 nm or 254 nm.[5][14] Collect fractions based on the resulting chromatogram.
-
Analysis: Analyze the collected fractions using analytical HPLC to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent.
Visualizations
Experimental Workflow
Caption: Diagram 1: Scaled-Up Purification Workflow for this compound.
Signaling Pathway Inhibition
Caption: Diagram 2: Inhibition of Fibrosis Pathways by Ganoderic Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102532231A - Method for efficiently preparing ganoderic acid A from ganoderma lucidum fruiting body - Google Patents [patents.google.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 12. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
Selection of appropriate solvents for Ganoderic acid SZ recrystallization
This technical support center provides guidance and troubleshooting for the recrystallization of Ganoderic acid SZ. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How can I determine the best solvent for my specific batch of this compound?
A2: A systematic solvent screening is recommended. Start with small amounts of your crude this compound and test its solubility in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and hexane). A suitable solvent will dissolve the compound when heated but will result in the formation of crystals upon cooling. A solvent pair, such as ethanol-water or acetone-hexane, can also be effective if a single solvent is not ideal.
Q3: What are the key steps in a typical recrystallization protocol?
A3: A general recrystallization procedure involves:
-
Dissolving the crude sample: Dissolve the impure this compound in a minimum amount of a suitable hot solvent.
-
Hot filtration (if necessary): If there are insoluble impurities, filter the hot solution to remove them.
-
Cooling and crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Crystal collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals to remove any residual solvent.
Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A4: "Oiling out" can occur for several reasons, including the solution being too concentrated, the presence of impurities that lower the melting point, or too rapid cooling. To troubleshoot this, you can try reheating the solution and adding a small amount of additional solvent. Slower cooling, such as allowing the flask to cool to room temperature in a Dewar flask, can also help. Seeding the solution with a tiny crystal of pure this compound, if available, can also induce crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not saturated.- The compound is highly soluble even at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal.- Consider using a different solvent or a solvent/anti-solvent system. |
| Crystals form too quickly and are very small (powder-like). | - The solution cooled too rapidly.- The solution was agitated during cooling. | - Allow the solution to cool more slowly and without disturbance.- Redissolve the solid by heating and allow it to cool again under controlled conditions. |
| Low recovery of purified crystals. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration apparatus (funnel and filter paper) to prevent premature crystal formation.- Rinse the crystallization flask with a small amount of cold solvent and transfer the rinsing to the filter. |
| The purified crystals are colored or appear impure. | - The impurity is not effectively removed by the chosen solvent.- The impurity co-crystallized with the product. | - Try a different recrystallization solvent.- Consider a preliminary purification step, such as column chromatography, before recrystallization. |
Data Presentation
Table 1: Solubility of Related Ganoderic Acids
| Compound | Solvent | Solubility | Reference |
| Ganoderic Acid D | Ethanol | ~30 mg/mL | [2] |
| Ganoderic Acid D | DMSO | ~30 mg/mL | [2] |
| Ganoderic Acid D | Dimethylformamide | ~30 mg/mL | [2] |
| Ganoderic Acid A | Methanol | Used for recrystallization to >97.5% purity | [1] |
Note: This data is for related compounds and should be used as a guideline for selecting solvents for this compound.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound (General Procedure)
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., methanol or ethanol).
-
Dissolution: Place the crude this compound (e.g., 1 gram) in an Erlenmeyer flask. Add a small volume of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding the solvent dropwise until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal or insoluble impurities are present): Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of the ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Ganoderic Acid SZ and Ganoderic acid S
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of two closely related triterpenoids, Ganoderic acid SZ and Ganoderic acid S. Due to a lack of direct comparative studies in the existing literature, this document summarizes the available data for each compound and offers insights into their potential therapeutic applications.
This compound and Ganoderic acid S are geometric isomers isolated from the medicinal mushroom Ganoderma lucidum. Specifically, this compound is the Z-isomer and Ganoderic acid S is the E-isomer, with the difference lying in the stereochemistry around the C24-C25 double bond in the side chain. While both compounds share the same lanostane-type triterpenoid core structure, this seemingly minor variation in spatial arrangement can have a significant impact on their biological activity.
Summary of Bioactivity Data
| Compound | Cell Line | Bioactivity | IC50 Value | Citation |
| Ganoderic acid S | HeLa (Cervical Cancer) | Cytotoxicity | Not explicitly defined as a single IC50 value, but demonstrated pro-apoptotic effects at concentrations of 39.1 and 97.7 µM. | [1] |
Note: The lack of data for this compound in this table highlights a significant gap in the current research landscape.
Cytotoxic and Pro-Apoptotic Effects
Research has indicated that Ganoderic acid S exhibits cytotoxic effects against human cervical cancer (HeLa) cells.[1] Studies have shown that it can induce apoptosis through a mitochondria-mediated pathway.[1] Key observations include the disruption of the mitochondrial membrane potential and the release of cytochrome c, which are critical events in the intrinsic apoptotic cascade.[1]
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Anti-Inflammatory and Antioxidant Activities
While specific comparative data for this compound and S is unavailable, ganoderic acids, in general, are known to possess anti-inflammatory and antioxidant properties. [2]The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory signaling pathways, such as NF-κB. Antioxidant activity is typically evaluated through various in vitro assays that measure the capacity to scavenge free radicals.
Future Research Directions
The clear structural difference between this compound and Ganoderic acid S warrants a direct comparative investigation of their bioactivities. Future studies should aim to:
-
Evaluate the cytotoxic effects of both isomers side-by-side on a panel of cancer cell lines to determine if the Z-isomer (SZ) exhibits enhanced or diminished potency compared to the E-isomer (S).
-
Investigate their comparative anti-inflammatory effects by measuring the inhibition of key inflammatory mediators and signaling pathways.
-
Assess and compare their antioxidant capacities using standardized assays.
Such studies would provide valuable insights into the structure-activity relationship of these geometric isomers and could guide the development of more potent therapeutic agents derived from Ganoderma lucidum.
References
A Comparative Analysis of the Cytotoxic Effects of Ganoderic Acid Isomers on Cancer Cell Lines
For Immediate Release
A comprehensive review of the cytotoxic properties of Ganoderic acid isomers—A, T, and DM—reveals varying efficacies and mechanistic pathways in different cancer cell lines. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and professionals in drug development.
Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant interest in oncology research due to their potential as anti-cancer agents. This report focuses on a comparative analysis of the cytotoxic effects of three prominent isomers: Ganoderic acid A (GA-A), Ganoderic acid T (GA-T), and Ganoderic acid DM (GA-DM) on various cancer cell lines, with a particular focus on HeLa (cervical cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cells.
Comparative Cytotoxicity: A Data-Driven Overview
The in vitro cytotoxic activity of Ganoderic acid isomers is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the available IC50 values for GA-A, GA-T, and GA-DM against the specified cancer cell lines.
| Ganoderic Acid Isomer | Cancer Cell Line | IC50 Value (µM) | Incubation Time | Reference |
| Ganoderic acid A | HeLa | Data not available | - | |
| HepG2 | 187.6 | 24 hours | [1] | |
| HepG2 | 203.5 | 48 hours | [1] | |
| SGC-7901 | 7.25 | Not specified | [2] | |
| Ganoderic acid T | HeLa | 13 | 24 hours | [3] |
| HepG2 | Data not available | - | ||
| SGC-7901 | Data not available | - | ||
| Ganoderic acid DM | HeLa | Data not available | - | |
| HepG2 | Data not available | - | ||
| SGC-7901 | Data not available | - | ||
| MCF-7 (Breast Cancer) | Effective inhibition noted | Not specified | [4][5][6] |
Note: The absence of data ("Data not available") indicates that specific IC50 values for these isomer-cell line combinations were not found in the reviewed literature.
Experimental Protocols
The determination of cytotoxic effects and the underlying mechanisms involves a series of well-established experimental protocols. The following are detailed methodologies for the key experiments cited in the referenced studies.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2, SGC-7901) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The cells are then treated with various concentrations of the Ganoderic acid isomers (e.g., 0, 5, 10, 20, 50, 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control group, and the IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of Ganoderic acid isomers for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: The stained cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are quantified:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Signaling Pathways and Mechanisms of Action
Ganoderic acid isomers exert their cytotoxic effects by modulating various intracellular signaling pathways, primarily leading to apoptosis (programmed cell death).
Ganoderic Acid A (GA-A): Studies have shown that GA-A can induce apoptosis in glioblastoma cells by inactivating the PI3K/Akt signaling pathway.[7] It has also been implicated in regulating the p53-MDM2 pathway.[8] In some cancer cells, GA-A triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases.
Ganoderic Acid T (GA-T): GA-T is known to induce apoptosis in lung cancer and HeLa cells through the mitochondrial-mediated pathway. This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, leading to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[3] Some studies also suggest its involvement in cell cycle arrest at the G1 phase.[3]
Ganoderic Acid DM (GA-DM): GA-DM has been shown to induce G1 cell cycle arrest and apoptosis in human breast cancer cells (MCF-7).[4][5] The apoptotic mechanism involves DNA damage and a decrease in the mitochondrial membrane potential.[5]
Visualizing the Processes
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
Caption: A typical experimental workflow for assessing the cytotoxic effects of Ganoderic acid isomers.
Caption: The logical flow of a comparative study on Ganoderic acid isomers' cytotoxicity.
Caption: A simplified diagram of the mitochondrial-mediated apoptosis pathway induced by Ganoderic acid T.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A | Immunology & Inflammation related inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Ganoderic acid SZ versus other Ganoderma triterpenoids
A comprehensive review of the anti-cancer and anti-inflammatory properties of various triterpenoids isolated from Ganoderma species, with a focus on comparative efficacy based on available experimental data. While this guide aims to compare Ganoderic acid SZ with other triterpenoids, a notable scarcity of quantitative efficacy data for this compound in peer-reviewed literature necessitates a broader comparative analysis of other prominent Ganoderma triterpenoids.
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids from Ganoderma mushrooms, are recognized for their diverse pharmacological activities.[1] This guide provides a comparative overview of the anti-cancer and anti-inflammatory efficacy of several well-studied Ganoderma triterpenoids, supported by quantitative data from in vitro studies. Due to the limited available data on this compound, this document will focus on its structural isomer, Ganoderic acid S, and other significant ganoderic acids for which robust experimental data exists.
Comparative Efficacy of Ganoderma Triterpenoids in Cancer
The anti-cancer potential of Ganoderma triterpenoids has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparing their cytotoxic efficacy.
Cytotoxicity Data (IC50)
The following table summarizes the IC50 values for several ganoderic acids against different human cancer cell lines. Lower IC50 values indicate higher potency.
| Triterpenoid | Cancer Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| Ganoderic acid A | HepG2 (Hepatocellular carcinoma) | 187.6 | 24 hours | [2] |
| SMMC7721 (Hepatocellular carcinoma) | 158.9 | 24 hours | [2] | |
| GBC-SD (Gallbladder cancer) | >80 | 24 hours | [3] | |
| Ganoderic acid S | HeLa (Cervical cancer) | 39.1 (approx.) | 12 hours | [4] |
| Ganoderic acid T | 95-D (Lung cancer) | Not specified | Not specified | [5] |
| Ganoderic acid DM | Various cancer cell lines | Not specified | Not specified | [6] |
| New Triterpene (unnamed) | A549 (Lung cancer) | 15.38 | Not specified | [6] |
| HepG2 (Hepatocellular carcinoma) | 18.61 | Not specified | [6] |
Note: The IC50 value for Ganoderic acid S was derived from a study that tested concentrations of 0, 39.1, and 97.7 µM, with 39.1 µM showing significant effects; a precise IC50 was not calculated in the source.[4]
Comparative Anti-inflammatory Efficacy of Ganoderma Triterpenoids
Several Ganoderma triterpenoids have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators, such as nitric oxide (NO), and modulating pro-inflammatory cytokine production.
Anti-inflammatory Activity Data
The following table presents data on the anti-inflammatory activity of select ganoderic acids.
| Triterpenoid | Assay | Cell Line | Key Findings | Reference |
| Ganoderic acid A | NO Production Inhibition | BV2 Microglia | Significantly suppressed LPS-induced proliferation and activation. | [7] |
| Cytokine Inhibition | BV2 Microglia | Inhibited pro-inflammatory cytokine release. | [7] | |
| Ganoderic acids (General) | NO Production Inhibition | NRK-52E | Reduced production of pro-inflammatory factors. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key assays cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8 Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, SMMC7721, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[2]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the Ganoderma triterpenoids for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
MTT/CCK-8 Reagent Addition: After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.[2]
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages or microglia.
-
Cell Culture: Macrophage-like cells (e.g., RAW 264.7) or microglial cells (e.g., BV2) are cultured in appropriate media.[7]
-
Cell Treatment: Cells are seeded in multi-well plates and pre-treated with different concentrations of the Ganoderma triterpenoids for a short period (e.g., 1 hour) before being stimulated with LPS to induce an inflammatory response and NO production.[7]
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.[7]
-
Griess Reaction: The collected supernatant is mixed with Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 540 nm). The amount of nitrite is proportional to the amount of NO produced by the cells.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.
Signaling Pathways Modulated by Ganoderma Triterpenoids
Ganoderma triterpenoids exert their anti-cancer and anti-inflammatory effects by modulating various intracellular signaling pathways.
Apoptosis Induction Pathway
Several ganoderic acids, including Ganoderic acid S, induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[4] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are enzymes that execute the apoptotic process.[4]
Caption: Mitochondrial pathway of apoptosis induced by Ganoderic acids.
Anti-inflammatory Signaling Pathway
Ganoderic acids can suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway in immune cells stimulated by inflammatory agents like LPS.[8] This inhibition leads to a decrease in the production of pro-inflammatory mediators such as NO, COX-2, and various cytokines.
Caption: Inhibition of the NF-κB signaling pathway by Ganoderic acids.
Experimental Workflow for Triterpenoid Efficacy Screening
The general workflow for evaluating the efficacy of Ganoderma triterpenoids involves several key stages, from extraction to in vitro and in vivo testing.
Caption: General workflow for Ganoderma triterpenoid research.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Improvement of cytotoxicity and necrosis activity of ganoderic acid a through the development of PMBN-A.Her2-GA as a targeted nano system - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Ganoderic Acid SZ: A Comparative Guide
An Objective Comparison of Ganoderic Acid SZ's Performance in In Vitro and In Vivo Anti-inflammatory Models Against Standard Drugs.
For researchers and drug development professionals, identifying novel and effective anti-inflammatory compounds is a significant endeavor. Ganoderic acids, a class of triterpenoids derived from the mushroom Ganoderma lucidum, have garnered attention for their therapeutic potential. This guide provides a detailed comparison of the anti-inflammatory effects of this compound, using its well-studied analogue Ganoderic acid A (GAA) as a proxy, against established anti-inflammatory drugs, dexamethasone and indomethacin. The comparison is based on data from two standard preclinical models: lipopolysaccharide (LPS)-induced inflammation in murine macrophage cells (RAW 264.7) in vitro and carrageenan-induced paw edema in mice in vivo.
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
The in vitro assessment of anti-inflammatory activity is pivotal for elucidating molecular mechanisms. The LPS-stimulated RAW 264.7 macrophage model is a cornerstone for this purpose, as it mimics the inflammatory response by inducing the production of key mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Comparative Efficacy on Inflammatory Mediators
The following table summarizes the quantitative data on the inhibition of pro-inflammatory markers by Ganoderic acid A and the standard steroidal anti-inflammatory drug, dexamethasone.
| Compound | Target Mediator | Model System | Effective Concentration | Inhibition | Reference |
| Ganoderic Acid A (GAA) | TNF-α | LPS-stimulated RAW 264.7 | 20 µg/mL | Significant Suppression | [1] |
| 40 µg/mL | Significant Suppression | [1] | |||
| IL-6 & IL-1β | LPS-stimulated RAW 264.7 | Not Specified | Effective Inhibition | [2] | |
| NO | LPS-stimulated RAW 264.7 | Not Specified | Effective Inhibition | [2][3] | |
| Dexamethasone | TNF-α | LPS-stimulated RAW 264.7 | 1 µM | Significant Suppression | [4] |
| NO | LPS-stimulated RAW 264.7 | IC50 = 34.60 µg/mL | Dose-dependent Inhibition |
Note: Specific IC50 values for Ganoderic acid A on the inhibition of these mediators were not consistently available in the reviewed literature, with studies often reporting significant inhibition at tested concentrations.
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Cells
This protocol outlines the key steps for assessing the anti-inflammatory effects of a test compound on LPS-stimulated macrophages.
1. Cell Culture and Seeding:
- Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For experiments, cells are seeded into 96-well or 24-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
- The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.
- The cells are pre-incubated with the compound for a specified period, typically 1-2 hours.
3. Inflammatory Stimulation:
- Lipopolysaccharide (LPS) is added to the wells (except for the negative control group) at a final concentration typically ranging from 100 ng/mL to 1 µg/mL to induce an inflammatory response.
4. Incubation and Sample Collection:
- The cells are incubated for a further 18-24 hours.
- After incubation, the cell culture supernatant is collected to measure the levels of secreted inflammatory mediators.
- Cell viability is assessed using methods like the MTT assay to rule out cytotoxicity of the test compound.
5. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.[5]
- TNF-α, IL-6, IL-1β: The levels of these pro-inflammatory cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][5]
Experimental Workflow: In Vitro Anti-inflammatory Assay
In Vivo Model: Carrageenan-Induced Paw Edema in Mice
The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs in vivo.
Comparative Efficacy on Edema Inhibition
| Compound | Animal Model | Dose | Time Point | % Inhibition of Edema | Reference |
| Indomethacin | Rat | 10 mg/kg | 3 hours | 54% | [7] |
| 4 hours | 54% | [7] | |||
| Mouse | 10 mg/kg | 6 hours | 86.44% | [8] | |
| Dexamethasone | Mouse | Not Specified | - | Dose-dependent reduction | [6] |
| This compound | - | - | - | Data not available |
Note: The absence of specific data for this compound in this widely-used model highlights a gap in the current research literature and an opportunity for future investigation.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol details the procedure for inducing and measuring inflammation in the mouse paw.
1. Animal Acclimatization and Grouping:
- Male or female mice (e.g., C57BL/6J or Swiss) are acclimatized to the laboratory conditions for at least one week.[6]
- Animals are randomly divided into control and treatment groups.
2. Compound Administration:
- The test compound (e.g., this compound), a positive control (e.g., indomethacin 10 mg/kg), or a vehicle is administered to the respective groups, typically via oral (p.o.) or intraperitoneal (i.p.) injection.
- Administration usually occurs 30-60 minutes prior to the carrageenan injection.[9]
3. Induction of Edema:
- A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each mouse.[9]
- The contralateral (left) paw can be injected with saline to serve as a control.
4. Measurement of Paw Edema:
- The volume of the paw is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
- Paw volume is typically measured using a plethysmometer.
- The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.
5. Calculation of Inhibition:
- The percentage inhibition of edema for the treated groups is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw swelling in the control group, and Vt is the average paw swelling in the treated group.
Experimental Workflow: In Vivo Anti-inflammatory Assay
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of Ganoderic acids are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) is activated, triggering a downstream cascade that leads to the activation of both NF-κB and MAPK pathways. This results in the transcription and subsequent production of inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2. Ganoderic acids have been shown to inhibit the phosphorylation of key proteins in these pathways, such as IκBα (in the NF-κB pathway) and p38, JNK, and ERK (in the MAPK pathway), thereby suppressing the inflammatory response.[2]
Signaling Pathway Diagram
Conclusion
The available evidence strongly suggests that Ganoderic acids, represented here by Ganoderic acid A, possess significant anti-inflammatory properties. In vitro, GAA effectively suppresses the production of key inflammatory mediators in LPS-stimulated macrophages by inhibiting the NF-κB and MAPK signaling pathways. When compared to dexamethasone, GAA demonstrates a comparable mechanism of action at the cellular level.
The in vivo efficacy, while not quantitatively established for this compound or GAA in the carrageenan-induced paw edema model from the reviewed literature, is a promising area for future research. The potent activity of standard drugs like indomethacin in this model sets a benchmark for such evaluations.
For researchers in drug development, this compound represents a compelling natural compound for further investigation. Future studies should focus on head-to-head comparisons with standard drugs in a broader range of preclinical models and aim to establish a clear dose-response relationship and pharmacokinetic/pharmacodynamic profile to fully validate its therapeutic potential as a novel anti-inflammatory agent.
References
- 1. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse paw edema. A new model for inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. inotiv.com [inotiv.com]
Ganoderic Acid SZ: A Comparative Analysis of Specificity and Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acid SZ, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has garnered interest for its potential immunomodulatory activities. This guide provides a comparative analysis of this compound's performance in biological assays, with a focus on its specificity and cross-reactivity, supported by available experimental data. We delve into its known biological activities, compare it with other relevant compounds, and provide detailed experimental methodologies for the assays discussed.
Anticomplement Activity: A Key Biological Function
The most notable biological activity reported for this compound is its ability to inhibit the classical pathway of the complement system. The complement system is a crucial part of the innate immune response, and its dysregulation is implicated in various inflammatory and autoimmune diseases. Therefore, inhibitors of this system are of significant therapeutic interest.
Comparative Inhibitory Activity
The inhibitory potency of this compound on the classical complement pathway has been quantified and compared with other compounds isolated from Ganoderma lucidum. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a key study.
| Compound | Target Pathway | IC50 (µM)[1] |
| This compound | Classical Complement | 44.6 |
| Ergosterol | Classical Complement | 52.0 |
| Ergosterol peroxide | Classical Complement | 126.8 |
| Ganoderic acid A | Classical Complement | Inactive |
| Ganoderic acid C1 | Classical Complement | Inactive |
| Methyl ganoderate A | Classical Complement | Inactive |
| Lucidenic acid A | Classical Complement | Inactive |
This data highlights the relatively potent and specific activity of this compound in inhibiting the classical complement pathway compared to several other ganoderic acids and related compounds from the same source.[1] It is noteworthy that ganoderic acids with a carboxyl group in the side chain, such as Ganoderic acid A, were found to have minimal to no activity in this specific assay, suggesting that the unique structural features of this compound, including its Z-isomer configuration, may be crucial for its anticomplement effect.[1][2]
Experimental Protocols
A detailed understanding of the experimental methodology is critical for the interpretation and replication of these findings.
Anticomplement Hemolytic Assay (Classical Pathway)
This assay is a standard method to assess the activity of the classical complement pathway by measuring the lysis of antibody-sensitized erythrocytes.
Objective: To determine the concentration of a test compound required to inhibit 50% of the hemolytic activity of the classical complement pathway (IC50).
Materials:
-
Sensitized sheep erythrocytes (EA)
-
Normal human serum (as a source of complement)
-
Gelatin veronal buffer (GVB++)
-
Test compounds (e.g., this compound)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Dilute normal human serum in GVB++ to a concentration that produces submaximal hemolysis. Prepare serial dilutions of the test compounds in an appropriate solvent.
-
Assay Setup: In a 96-well plate, add the diluted serum, the test compound at various concentrations, and GVB++.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the compound to interact with complement components.
-
Addition of Sensitized Erythrocytes: Add a standardized suspension of sensitized sheep erythrocytes to each well.
-
Second Incubation: Incubate the plate again at 37°C for a specified period (e.g., 60 minutes) to allow for complement-mediated hemolysis.
-
Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.
-
Measurement of Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 412 nm) using a spectrophotometer.
-
Calculation of Inhibition: The percentage of hemolysis inhibition is calculated relative to a control with no inhibitor. The IC50 value is then determined from the dose-response curve.
References
A Head-to-Head Comparison of Ganoderic Acid SZ and Its Analogs with Known Therapeutic Agents
In the landscape of natural product-derived therapeutics, ganoderic acids, a class of triterpenoids isolated from Ganoderma species, have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed, evidence-based comparison of Ganoderic acid SZ and its closely related analog, Ganoderic acid A (GAA), against established therapeutic agents in the fields of oncology, diabetes, and liver disease. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic potential of these natural compounds.
Anticancer Activity: Ganoderic Acid A vs. Sorafenib in Hepatocellular Carcinoma
Hepatocellular carcinoma (HCC) remains a significant global health challenge. The current standard of care for advanced HCC includes multi-kinase inhibitors like sorafenib. Ganoderic acid A has demonstrated notable anti-proliferative and pro-apoptotic effects in HCC cell lines.
Quantitative Comparison of Anti-proliferative Activity
| Compound | Cell Line | IC50 Value | Exposure Time | Citation |
| Ganoderic Acid A | HepG2 | 187.6 µmol/l | 24 hours | |
| Ganoderic Acid A | SMMC7721 | 158.9 µmol/l | 24 hours | [1] |
| Sorafenib | HepG2 | ~6 µmol/L | 48 hours | [2] |
| Sorafenib | Huh7 | ~5.97 µM | 72 hours | [3] |
Note: Direct comparison of IC50 values should be approached with caution due to differences in experimental duration. However, the data indicates that both compounds exhibit potent cytotoxic effects against HCC cells.
Mechanism of Action: A Comparative Overview
Ganoderic acid A and sorafenib employ distinct yet partially overlapping mechanisms to induce cancer cell death. GAA's mechanism in HCC involves the induction of cell cycle arrest at the G0/G1 phase and the promotion of apoptosis through the upregulation of p21 and cleaved caspase-3, and the downregulation of cyclin D1[1][4]. Further research suggests that GAA can also regulate the p53-MDM2 pathway[5]. In contrast, sorafenib, a multi-kinase inhibitor, primarily targets the Raf/MEK/ERK signaling pathway, as well as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby inhibiting tumor cell proliferation and angiogenesis[6][7].
Signaling Pathway Diagrams
Caption: Ganoderic Acid A Signaling in HCC.
Caption: Sorafenib Signaling in HCC.
Antidiabetic Activity: Ganoderic Acids vs. Acarbose and Metformin
Ganoderic acids have demonstrated potential in managing hyperglycemia through multiple mechanisms, including the inhibition of carbohydrate-digesting enzymes and improvements in insulin sensitivity in preclinical models.
Quantitative Comparison of α-Glucosidase Inhibition
| Compound | Source | IC50 Value | Citation |
| Ganoderol B (from G. lucidum) | Ganoderma lucidum neutral fraction | 119.8 µM | [8] |
| Acarbose | Synthetic | 11 nM | [9] |
Note: Acarbose demonstrates significantly higher potency in in-vitro α-glucosidase inhibition. However, the in-vivo relevance and broader metabolic effects of ganoderic acids warrant further investigation.
In Vivo Efficacy in Streptozotocin-Induced Diabetic Models
| Compound | Animal Model | Dosage | Key Outcomes | Citation |
| Ganoderic Acid | Streptozotocin-induced diabetic mice | Not specified | Significantly reduced blood glucose levels and increased plasma insulin. | [7][10] |
| G. lucidum extract (containing ganoderic acid) | Streptozotocin-induced diabetic rats | 1.0 mL/day | Reduced blood glucose from 456 mg/dL to 383 mg/dL after 1 week. | [11] |
| Metformin | Streptozotocin-induced diabetic rats | Not specified | Showed a 35.46% glucose-lowering effect. | [12] |
| Metformin | Streptozotocin-induced diabetic mice | 250 mg/kg/day for 14 days | Significantly reduced blood glucose levels. | [13][14] |
Mechanism of Action: A Comparative Overview
Ganoderic acids contribute to glycemic control by inhibiting α-glucosidase and α-amylase, which delays carbohydrate absorption[7][10]. They have also been shown to protect and potentially enhance the function of pancreatic β-cells[7][10]. Metformin, a first-line therapy for type 2 diabetes, primarily acts by decreasing hepatic glucose production, increasing insulin sensitivity, and decreasing intestinal absorption of glucose. Acarbose, on the other hand, is a competitive inhibitor of α-glucosidase in the brush border of the small intestine.
Experimental Workflow Diagram
Caption: Workflow for STZ-Induced Diabetes Model.
Hepatoprotective Effects: Ganoderic Acid A vs. Silymarin in Non-Alcoholic Fatty Liver Disease (NAFLD)
Ganoderic acid A has shown promise in mitigating liver injury in preclinical models of NAFLD, a condition for which silymarin (an extract from milk thistle) is a commonly used natural therapeutic.
Quantitative Comparison of Hepatoprotective Effects in Animal Models
| Compound | Animal Model | Key Outcomes | Citation |
| Ganoderic Acid A | High-fat high-cholesterol diet-induced NASH mice | Significantly reduced serum ALT and AST levels. Inhibited fat accumulation, inflammation, and fibrosis in the liver. | [15] |
| Ganoderic Acid A | High-fat diet-induced obese mice | Attenuated weight gain, hyperlipidemia, and hepatic lipid accumulation. Reduced serum AST and ALT levels. | [16] |
| Silymarin | High-fat diet-induced NAFLD mice | Significantly reduced hepatic triglyceride levels. No significant effect on ALT and AST in this model. | [1] |
| Silymarin | Clinical studies in NAFLD patients | Significantly reduced serum ALT and AST levels. | [17][18] |
Note: While both compounds show hepatoprotective effects, the specific outcomes can vary depending on the experimental model and species.
Mechanism of Action: A Comparative Overview
Ganoderic acid A appears to exert its hepatoprotective effects by regulating lipid metabolism, reducing oxidative stress, and modulating gut microbiota. It has been shown to inhibit intestinal farnesoid X receptor (FXR), which plays a role in lipid absorption[16]. Silymarin is a well-known antioxidant that protects liver cells from damage by scavenging free radicals and inhibiting lipid peroxidation. It also has anti-inflammatory and antifibrotic properties[18].
Experimental Workflow Diagram
Caption: Workflow for HFD-Induced NAFLD Model.
Experimental Protocols
Determination of IC50 for Anticancer Activity
-
Cell Culture: Human cancer cell lines (e.g., HepG2, SMMC7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Ganoderic Acid A or sorafenib) for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
α-Glucosidase Inhibition Assay
-
Reagent Preparation: An α-glucosidase enzyme solution is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Reaction Mixture: A reaction mixture containing the test compound at various concentrations and the α-glucosidase enzyme solution is pre-incubated for a specific time (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the mixture.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 20 minutes) at 37°C.
-
Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).
-
Absorbance Measurement: The amount of p-nitrophenol released from the substrate is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration.
Streptozotocin (STZ)-Induced Diabetes Model in Rodents
-
Animal Acclimatization: Male rats or mice of a specific strain (e.g., Sprague-Dawley rats or C57BL/6 mice) are acclimatized to the laboratory conditions for at least one week.
-
Induction of Diabetes: The animals are fasted overnight before the induction. Diabetes is induced by a single intraperitoneal injection of STZ dissolved in a cold citrate buffer (pH 4.5). The dosage of STZ can vary depending on the animal species and the desired severity of diabetes[12].
-
Confirmation of Diabetes: After a few days (e.g., 72 hours), blood glucose levels are measured from the tail vein. Animals with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL or >11.1 mmol/L) are considered diabetic and are included in the study[6][13].
-
Treatment and Monitoring: The diabetic animals are divided into different groups (e.g., diabetic control, test compound-treated, and positive control-treated). The respective treatments are administered daily for a specified period (e.g., 4 weeks). Body weight and blood glucose levels are monitored regularly.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and blood and tissue samples (e.g., pancreas, liver, kidney) are collected for biochemical analysis (e.g., insulin, lipid profile, liver enzymes) and histopathological examination.
High-Fat Diet (HFD)-Induced NAFLD Model in Rodents
-
Animal Model: Male C57BL/6J mice are a commonly used strain for inducing diet-related metabolic diseases.
-
Dietary Induction: The animals are fed a high-fat diet (e.g., containing 45% or 60% of calories from fat) for an extended period (e.g., 12-16 weeks) to induce obesity, insulin resistance, and hepatic steatosis.
-
Treatment: During the HFD feeding period, or after the establishment of NAFLD, the animals are treated with the test compound (e.g., Ganoderic Acid A or silymarin) or vehicle control.
-
Monitoring: Body weight, food intake, and metabolic parameters (e.g., glucose tolerance tests) are monitored throughout the study.
-
Terminal Procedures: At the end of the experiment, blood is collected for the analysis of serum lipids and liver enzymes (ALT, AST). The liver is excised, weighed, and a portion is fixed for histological analysis (e.g., H&E and Oil Red O staining) to assess steatosis, inflammation, and fibrosis. The remaining liver tissue can be used for gene and protein expression analysis.
References
- 1. Silymarin attenuated hepatic steatosis through regulation of lipid metabolism and oxidative stress in a mouse model of nonalcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of ganoderic acid against the streptozotocin induced diabetes, inflammation, hyperlipidemia and microbiota imbalance in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of ganoderic acid against the streptozotocin induced diabetes, inflammation, hyperlipidemia and microbiota imbalance in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biomedpharmajournal.org [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ganoderic acid A ameliorates non-alcoholic streatohepatitis (NASH) induced by high-fat high-cholesterol diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Silymarin in non alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of silymarin use on liver enzymes and metabolic factors in metabolic dysfunction-associated steatotic liver disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating Ganoderic Acid Research: A Guide to Reproducibility and Standardization
Disclaimer: Information regarding the specific biological activities and detailed experimental protocols for Ganoderic acid SZ is limited in publicly available scientific literature. To fulfill the user's request for a comparative guide, this document provides data and methodologies for other well-researched Ganoderic acids (such as Ganoderic Acid A, T, and DM) as representative examples. These examples are intended to illustrate the experimental approaches and data presentation styles relevant to Ganoderic acid research, thereby offering a framework for evaluating and standardizing findings for this compound as more data becomes available.
Introduction to Reproducibility in Ganoderic Acid Research
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from Ganoderma species, have garnered significant interest for their diverse pharmacological activities. However, a critical challenge in advancing this research is the reproducibility and standardization of findings. Variations in extraction and purification methods, experimental protocols, and reporting standards can lead to inconsistent results, hindering the translation of preclinical discoveries into therapeutic applications. This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework to promote standardized methodologies and enhance the reproducibility of research on Ganoderic acids, with a focus on anticancer activities.
Comparative Analysis of Anticancer Activity
To facilitate a clearer understanding of the relative potency and efficacy of different Ganoderic acids, this section presents a comparative summary of their cytotoxic effects on various cancer cell lines. The data, presented in the tables below, are compiled from multiple studies and highlight the importance of standardized reporting of experimental outcomes.
Table 1: Comparative Cytotoxicity (IC50) of Various Ganoderic Acids in Cancer Cell Lines
| Ganoderic Acid | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Ganoderic Acid A | HepG2 (Liver) | 187.6 | 24 | [1] |
| SMMC7721 (Liver) | 158.9 | 24 | [1] | |
| U251 (Glioblastoma) | Not specified | 48 | [2] | |
| Ganoderic Acid T | HeLa (Cervical) | Not specified | 24 | [3] |
| Ganoderic Acid DM | A549 (Lung) | Not specified | Not specified | [4] |
| NCI-H460 (Lung) | Not specified | Not specified | [4] | |
| Ganoderal A | SK-Hep-1 (Liver) | 43.09 ± 2.86 | 48 | [5] |
| HepG2 (Liver) | 42.31 ± 1.78 | 48 | [5] | |
| HeLa (Cervical) | 46.51 ± 1.95 | 48 | [5] | |
| Ganodermenonol | HeLa (Cervical) | 44.70 ± 2.32 | 48 | [5] |
| Hela/VCR (Cervical) | 41.33 ± 2.15 | 48 | [5] |
Table 2: Comparison of Apoptotic Effects of Ganoderic Acids
| Ganoderic Acid | Cancer Cell Line | Assay | Key Findings | Citation |
| Ganoderic Acid A | SMMC7721, HepG2 | Flow Cytometry (PI Staining) | Increased percentage of cells in G0/G1 phase. | [1] |
| Ganoderic Acid A | U251 | Flow Cytometry, Western Blot | Increased apoptotic percentage, elevated Bax and active caspase-3, decreased Bcl-2. | [2] |
| Ganoderic Acid T | HeLa | Flow Cytometry (Annexin V-FITC/PI) | Induced both apoptosis and necrosis. | [3] |
| Ganoderic Acid DM | A549, NCI-H460 | Western Blot | Decreased Bcl-2, increased Bax, cleaved caspase-3, and cleaved PARP. | [4] |
| Ganoderic Acid S | HeLa | Flow Cytometry | Caused cell cycle arrest in the S phase. | [6] |
Standardized Experimental Protocols
Consistent and detailed reporting of experimental procedures is fundamental to research reproducibility. This section outlines standardized protocols for key in vitro assays used to characterize the anticancer properties of Ganoderic acids.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HepG2, SMMC7721, U251, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Ganoderic acid stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of the Ganoderic acid for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cancer cell lines
-
Ganoderic acid
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Ganoderic acid for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling cascades, such as the MAPK and PI3K/Akt pathways.
Materials:
-
Cancer cell lines
-
Ganoderic acid
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total and phosphorylated forms of ERK, JNK, p38, Akt, mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Ganoderic acid, then lyse the cells in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can significantly improve understanding and standardization. The following diagrams, created using Graphviz, illustrate key signaling pathways implicated in the action of Ganoderic acids and a typical experimental workflow for their investigation.
Signaling Pathways
The anticancer effects of many Ganoderic acids are mediated through the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are two of the most frequently implicated cascades.
Experimental Workflow
A standardized workflow is crucial for ensuring that experiments are conducted in a logical and reproducible manner.
Conclusion and Future Directions
The study of Ganoderic acids holds immense promise for the development of novel therapeutics. However, to realize this potential, the research community must prioritize the standardization of experimental protocols and the transparent reporting of data. This guide provides a foundational framework for such efforts. As more research on specific compounds like this compound becomes available, adherence to these principles will be crucial for building a robust and reproducible body of evidence. Future work should focus on head-to-head comparative studies of different Ganoderic acids, using standardized assays and a common set of cancer cell lines to generate directly comparable data. Furthermore, the development and use of certified reference standards for individual Ganoderic acids are essential for ensuring the accuracy and consistency of research findings across different laboratories.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
The Structural Nuances Defining the Bioactivity of Ganoderic Acid SZ and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships of Ganoderic acid SZ and its analogs. By presenting available experimental data, detailed methodologies, and key signaling pathways, this document aims to facilitate a deeper understanding of these promising natural compounds.
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. Among these, this compound stands out as a geometric Z-isomer of the more commonly studied Ganoderic acid S.[1][2] This subtle structural difference, along with other modifications to the core ganoderic acid scaffold, plays a crucial role in defining their biological effects, including cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. This guide systematically compares the structure-activity relationships of this compound and its prominent analogs, Ganoderic acid S and Ganoderic acid A, to elucidate the molecular features governing their therapeutic potential.
Comparative Analysis of Biological Activities
While extensive research has been conducted on various ganoderic acids, direct comparative studies involving this compound are limited. The following tables summarize the available quantitative data for this compound and its key analogs to highlight the influence of structural variations on their biological activities.
Table 1: Comparison of Cytotoxic Activity (IC₅₀ in µM)
| Compound | HepG2 (Liver Cancer) | SMMC7721 (Liver Cancer) | HeLa (Cervical Cancer) | Bel7402 (Liver Cancer) | P388 (Murine Leukemia) | SGC7901 (Gastric Cancer) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ganoderic acid S | Data not available | Data not available | Induces apoptosis[3] | Data not available | Data not available | Data not available |
| Ganoderic acid A | 187.6 (24h), 203.5 (48h)[4] | 158.9 (24h), 139.4 (48h)[4] | Data not available | 7.25[5] | 7.25[5] | 7.25[5] |
Table 2: Comparison of Anti-inflammatory and Enzyme Inhibitory Activities (IC₅₀ in µM)
| Compound | Activity | Target | IC₅₀ (µM) |
| This compound | Anticomplement[1] | Classical Pathway | Data not available |
| Ganoderic acid S | Apoptosis Induction | HeLa cells | Not applicable |
| Ganoderic acid A | Enzyme Inhibition | CYP3A4 | 15.05[6] |
| CYP2D6 | 21.83[6] | ||
| CYP2E1 | 28.35[6] |
Key Signaling Pathways
The therapeutic effects of ganoderic acids are often attributed to their modulation of critical cellular signaling pathways. While the specific mechanisms of this compound are yet to be fully elucidated, research on its analogs provides insights into potential targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Several ganoderic acids have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of ganoderic acids.
p53-MDM2 Signaling Pathway
The p53 tumor suppressor protein plays a critical role in preventing cancer development. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein. Some ganoderic acid derivatives have been found to interfere with the p53-MDM2 interaction, leading to the activation of p53-mediated apoptosis in cancer cells.
Caption: p53-MDM2 signaling pathway and the inhibitory action of ganoderic acid derivatives.
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of ganoderic acids on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the ganoderic acids in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory potential of ganoderic acids.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound or its analogs
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the ganoderic acids for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a control group with cells and medium only, and an LPS-only group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated relative to the LPS-only group.
Conclusion
The structure-activity relationship of this compound and its analogs is a compelling area of research with significant therapeutic implications. While data on this compound itself is still emerging, the wealth of information available for its analogs, particularly Ganoderic acid A, provides a strong foundation for future investigations. The subtle differences in their chemical structures, such as the Z/E isomerization at the side chain, significantly impact their biological activities. This guide highlights the current state of knowledge and provides the necessary tools for researchers to conduct further comparative studies. Future research should focus on direct, standardized comparisons of this compound with its analogs to fully delineate its pharmacological profile and unlock its potential as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid A | Immunology & Inflammation related inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. This compound | TargetMol [targetmol.com]
Benchmarking Ganoderic acid SZ activity against other natural compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Ganoderic acid SZ against other well-characterized natural compounds. While research into the specific anticancer properties of this compound is nascent, this document summarizes its known bioactivity and benchmarks the anticancer effects of closely related ganoderic acids and other prominent natural products like curcumin and paclitaxel, supported by experimental data and detailed protocols.
Comparative Analysis of Bioactivity
This compound, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated notable inhibitory effects on the classical pathway of the complement system, a key component of the innate immune response. In contrast, extensive research has focused on the anticancer properties of other ganoderic acids and natural compounds. The following tables summarize the available quantitative data to benchmark these activities.
Table 1: Anti-Complement Activity of this compound
| Compound | Biological Activity | IC50 (µM) | Source |
| This compound | Inhibition of the classical complement pathway | 44.6 | [1] |
Table 2: Comparative Anticancer Activity (IC50 in µM)
Note: To date, specific anticancer IC50 values for this compound have not been reported in the available scientific literature. The following data for other ganoderic acids and natural compounds are provided for comparative context.
| Compound | HCT-116 (Colon Cancer) | HepG2 (Liver Cancer) | SMMC7721 (Liver Cancer) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| Ganoderic acid A | - | 187.6 (24h), 203.5 (48h)[2] | 158.9 (24h), 139.4 (48h)[2] | - | - |
| Ganoderic acid S | - | - | - | - | Induces apoptosis at 39.1 µM |
| Curcumin | 10[2] | - | - | - | - |
| Paclitaxel | 0.00246 | - | - | - | - |
Signaling Pathways and Mechanisms of Action
Ganoderic acids exert their biological effects through the modulation of various cellular signaling pathways. While the precise mechanism for this compound's anti-complement activity requires further elucidation, the anticancer mechanisms for other ganoderic acids often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Mitochondrial Apoptosis Pathway Induced by Ganoderic Acids
Many ganoderic acids, such as S and T, induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3, a key executioner of apoptosis.
Caption: Mitochondrial-mediated apoptosis pathway induced by certain ganoderic acids.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for the key assays mentioned in this guide.
General Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for determining the cytotoxic effects of a compound on cancer cell lines using an MTT assay.
Caption: Standard workflow for an MTT-based cell viability and cytotoxicity assay.
Protocol 1: Anti-Complement Activity Assay (Hemolytic Assay)
This assay measures the ability of a compound to inhibit the lysis of antibody-sensitized sheep red blood cells by the classical complement pathway.
-
Preparation of Reagents:
-
Prepare gelatin veronal buffer (GVB++).
-
Wash sheep red blood cells (SRBCs) with GVB++ and adjust to a concentration of 1x10^9 cells/mL.
-
Sensitize SRBCs by incubating with an equal volume of hemolysin (anti-SRBC antibody) at 37°C for 30 minutes.
-
Dilute normal human serum with GVB++ to provide a source of complement.
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of this compound (dissolved in a suitable solvent like DMSO, with appropriate vehicle controls).
-
Add the diluted normal human serum to each well.
-
Add the sensitized SRBCs to each well.
-
Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
Centrifuge the plate to pellet the intact cells.
-
-
Data Analysis:
-
Transfer the supernatant to a new plate and measure the absorbance at 415 nm to quantify hemoglobin release (cell lysis).
-
Calculate the percentage of hemolysis inhibition for each concentration of the compound compared to the control (serum without inhibitor).
-
The IC50 value is determined as the concentration of the compound that causes 50% inhibition of hemolysis.
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding:
-
Culture human cancer cells (e.g., HCT-116) in appropriate media.
-
Trypsinize and seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., Ganoderic acid A, Curcumin) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ganoderic Acid SZ
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of Ganoderic acid SZ, a key compound in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Respiratory Protection: Not generally required under normal handling conditions. If dust is generated, a dust mask is recommended.
-
Body Protection: Wear a lab coat.
Handling and Storage:
-
Avoid contact with eyes, skin, and clothing.
-
Prevent dust formation.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound and related compounds, which are important for safe handling and disposal considerations.
| Property | This compound | Ganoderic acid A | Ganoderic acid C2 | Ganoderic acid N |
| CAS Number | 865543-37-9[1][2] | 81907-62-2[3] | 98296-48-1 | 110241-19-5[4] |
| Molecular Formula | C30H44O3[1][5] | C30H44O7[3] | C30H44O7 | Not specified |
| Purity | 98%[1] | >98% (HPLC)[3] | Not specified | >97%[4] |
| Physical Description | Powder[1] | Solid | Solid[6] | Not specified |
| Solvent Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1] | Not specified | Not specified | Not specified |
| Storage Temperature | Refrigerate or freeze (2-8 °C)[1] | Not specified | Not specified | -20°C (long term), 2-8°C (short term)[4] |
| Shelf Life | 2 years[1] | Not specified | Not specified | Not specified |
Experimental Protocols: Waste Disposal
As no specific disposal protocols for this compound are documented, the following general procedure for the disposal of non-hazardous chemical waste should be followed. This protocol is based on standard laboratory safety guidelines.
Methodology for Disposal of this compound Waste:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate the waste into solid and liquid waste streams.
-
-
Solid Waste Disposal:
-
Collect all solid waste, including unused powder and contaminated materials, in a designated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the solvents used (e.g., polyethylene).
-
Label the container as "Non-hazardous Chemical Waste" and list "this compound" as a component.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, sealed, and leak-proof container.
-
The container should be compatible with the solvents present in the waste solution.
-
Label the container as "Non-hazardous Chemical Waste" and list all chemical components, including solvents and "this compound".
-
-
Final Disposal:
-
Arrange for the disposal of the labeled waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Visualization of Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ganoderic Acid SZ
Health and Safety Information
Ganoderic acid SZ should be handled with caution, as all chemicals may pose unknown hazards.[1] The following table summarizes the key safety information extrapolated from related compounds.
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity | Not classified | Avoid ingestion, inhalation, and contact with skin and eyes. |
| Skin Corrosion/Irritation | Generally does not irritate the skin[2] | Wear protective gloves and clothing. |
| Eye Damage/Irritation | Not classified | Wear safety goggles with side-shields. |
| Respiratory/Skin Sensitization | Not classified | Ensure adequate ventilation. If dust is formed, wear a respirator. |
| Carcinogenicity | Not listed by EPA, IARC, NTP, or OSHA[1] | Handle with care. |
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a doctor if symptoms persist.[2]
-
After Skin Contact: Wash off with soap and plenty of water.[3]
-
After Eye Contact: Rinse opened eye for several minutes under running water.[2]
-
After Swallowing: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE):
The following PPE should be worn when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from dust or splashes. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of dust or aerosols. |
Handling Procedures:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[3]
-
Avoid formation of dust and aerosols.[3]
-
Use non-sparking tools.[3]
-
Wash hands thoroughly after handling.[4]
-
Avoid prolonged or repeated exposure.[5]
Storage Conditions:
Proper storage is essential to maintain the stability and purity of this compound.
| Parameter | Condition | Details |
| Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[6] | Protect from air and light, refrigerate or freeze (2-8 °C for short term).[5][7] |
| Container | Tightly closed in a dry and well-ventilated place.[5] | Store apart from incompatible materials. |
| Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7] | For aqueous solutions, it is recommended not to store for more than one day.[4] |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3] It is recommended to contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow
The following diagram illustrates a general workflow for handling and using this compound in a research setting.
This guide provides a foundation for the safe and effective handling of this compound. Researchers should always consult with their institution's safety office for specific guidance and protocols.
References
- 1. This compound | C30H44O3 | CID 46888171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. targetmol.com [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biocrick.com [biocrick.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. chemfaces.com [chemfaces.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
